2,3,4-Trichlorophenylboronic acid
Description
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Properties
IUPAC Name |
(2,3,4-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWEDVDGXOVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400627 | |
| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-21-3 | |
| Record name | B-(2,3,4-Trichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trichlorophenylboronic acid (CAS No. 352530-21-3) is a halogenated arylboronic acid with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The presence of three chlorine atoms on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of its derivatives.[1] This guide provides a comprehensive overview of a probable synthetic route to this compound, detailed characterization methodologies, and a discussion of its applications in modern organic chemistry.
Introduction: The Significance of Polychlorinated Arylboronic Acids
Arylboronic acids are a cornerstone of modern synthetic chemistry, largely due to their stability, low toxicity, and broad functional group tolerance in a variety of chemical transformations.[4] Within this class of compounds, polychlorinated derivatives such as this compound are of particular interest. The chloro-substituents can significantly modulate the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid moiety and the physicochemical properties of the resulting coupled products. In the context of drug discovery, the incorporation of a trichlorophenyl group can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can be crucial for membrane permeability.[2]
Synthesis of this compound: A Proposed Synthetic Pathway
The proposed synthesis of this compound commences with 1,2,3-trichlorobenzene as the starting material.[5][6] The key transformation is a regioselective metal-halogen exchange or deprotonation (lithiation) to generate a nucleophilic aryl species, which then reacts with a trialkyl borate.
In-Depth Mechanistic Considerations
The critical step in this synthesis is the regioselective formation of the 2,3,4-trichlorophenyllithium intermediate. The lithiation of polychlorinated benzenes can be complex, with the position of metalation being influenced by both steric and electronic factors. In the case of 1,2,3-trichlorobenzene, the inductive effects of the chlorine atoms would render the remaining protons more acidic, facilitating deprotonation by a strong base like n-butyllithium. The most likely position for deprotonation is C4, which is flanked by two chlorine atoms.
Detailed Experimental Protocol (Representative)
Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Materials:
-
1,2,3-Trichlorobenzene
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,2,3-trichlorobenzene (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the cold solution of the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the product as a white to off-white solid.[1]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at C5 will likely appear at a lower field than the proton at C6 due to the differing electronic environments. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance or a shift in their position upon addition of D₂O.[7]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the boron (C1) will typically appear in the range of 130-140 ppm. The chemical shifts of the other carbons will be influenced by the chlorine substituents.[8][9]
-
¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. For a tricoordinate boronic acid, a single, often broad, signal is expected in the range of +25 to +35 ppm relative to a BF₃·OEt₂ standard.[10][11][12][13] The chemical shift can be sensitive to the solvent and the presence of any coordinating species.
| Predicted NMR Data for this compound | |
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H | ~7.5-8.0 (2H, aromatic), ~5.0-7.0 (2H, B(OH)₂, broad) |
| ¹³C | ~130-145 (6C, aromatic) |
| ¹¹B | ~28-33 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.[14][15]
-
B-O Stretch: A strong absorption band typically found between 1300 and 1400 cm⁻¹ is characteristic of the B-O single bond stretch.[16][17]
-
C-Cl Stretch: Absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₄BCl₃O₂), the expected molecular weight is approximately 225.26 g/mol .[18] Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B), the mass spectrum will show a characteristic isotopic cluster for the molecular ion peak. Electron ionization (EI) is a common technique for the analysis of such compounds.[19]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2][3][20] This palladium-catalyzed reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.
In this catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar'-X). The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The use of this compound in this reaction allows for the efficient introduction of the 2,3,4-trichlorophenyl moiety into a wide range of organic molecules.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules for pharmaceutical and materials science applications. While a standardized, published synthesis is not widely available, this guide provides a scientifically sound and detailed protocol based on established chemical principles for its preparation from 1,2,3-trichlorobenzene. The outlined characterization methods provide a robust framework for confirming the identity and purity of the synthesized compound. The utility of this compound in Suzuki-Miyaura cross-coupling reactions underscores its importance as a versatile building block for modern synthetic chemistry.
References
- 1. CAS 352530-21-3: B-(2,3,4-Trichlorophenyl)boronic acid [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 6. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. FTIR [terpconnect.umd.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. web.uvic.ca [web.uvic.ca]
- 20. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trichlorophenylboronic Acid
Introduction: The Strategic Importance of Polychlorinated Phenylboronic Acids in Modern Synthesis
In the landscape of contemporary organic chemistry and drug discovery, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, halogenated phenylboronic acids are of particular interest, as the introduction of halogen atoms can significantly modulate a molecule's steric and electronic properties, thereby influencing its biological activity, metabolic stability, and material characteristics.
Section 1: Core Molecular and Physical Properties
A fundamental understanding of a reagent's intrinsic properties is the cornerstone of its effective application in research and development. This section details the key identifiers and known physical characteristics of 2,3,4-Trichlorophenylboronic acid.
Chemical Identity
-
Chemical Name: (2,3,4-trichlorophenyl)boronic acid[1]
-
Synonyms: 2,3,4-Trichlorobenzeneboronic acid[2]
Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that while identifiers are confirmed, some physical properties are based on computational predictions and should be experimentally verified for any critical application.
| Property | Value | Source / Comment |
| Appearance | White to off-white solid | General observation for this class of compounds. |
| Melting Point | Data not available | Experimental determination is recommended. See Protocol 1. |
| Boiling Point | 374.4°C at 760 mmHg | Predicted value. |
| Density | 1.6 g/cm³ | Predicted value. |
| Flash Point | 180.2°C | Predicted value. |
| Solubility | Soluble in polar organic solvents. | Qualitative assessment.[1] See Protocol 2 for quantitative determination. |
| pKa | Data not available | Expected to be a weak Lewis acid. See Protocol 3 for determination. |
Section 2: Reactivity Profile and Applications
The utility of this compound is primarily defined by its reactivity, particularly in carbon-carbon bond-forming reactions.
The Suzuki-Miyaura Coupling Reaction
The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows for the formation of a C-C bond between the trichlorophenyl ring and various organic halides or triflates. The electron-withdrawing nature of the three chlorine atoms can influence the transmetalation step of the catalytic cycle.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Materials Science
The incorporation of a trichlorophenyl moiety can impart useful properties to bioactive molecules and functional materials. The chlorine atoms can engage in halogen bonding, increase lipophilicity, and block positions susceptible to metabolic oxidation, making this compound a valuable building block for medicinal chemists.
Section 3: Spectroscopic Characterization
While specific spectral data for this compound are not publicly available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of an arylboronic acid is characterized by several key absorptions.
-
O-H Stretch: A broad band is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl groups of the boronic acid, which are often involved in hydrogen bonding.
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.
-
B-O Stretch: A strong, characteristic band for the boron-oxygen bond is typically found in the 1310-1380 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the 600-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) would show a complex splitting pattern for the two protons on the phenyl ring. The protons of the B(OH)₂ group often appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (C1) is often broad or unobserved due to quadrupolar relaxation of the boron nucleus.[3] The chemical shifts of the other carbons will be influenced by the electron-withdrawing chlorine substituents.
-
¹¹B NMR: This technique is highly informative for boron-containing compounds. For a tricoordinate boronic acid like this one, a single, relatively broad signal is expected in the range of +27 to +33 ppm.[3] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[4][5]
Section 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the reagent.
Hazard Identification
The Safety Data Sheet (SDS) for this compound indicates the following primary hazard:
-
GHS Classification: Serious eye damage/eye irritation (Category 1).[1]
-
Hazard Statement: H318 - Causes serious eye damage.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles with side-shields, and a lab coat.[1]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
Storage Recommendations
-
Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; storage in a desiccator is advisable.
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 5: Experimental Protocols
The following protocols provide standardized methods for determining key physicochemical properties of arylboronic acids.
Protocol 1: Determination of Melting Point
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
Place a small, dry sample of this compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Tap the tube gently to pack the sample at the bottom.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely as the temperature approaches the expected melting range.
-
When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
Protocol 2: Qualitative and Quantitative Solubility Determination
-
Objective: To assess the solubility of the compound in various solvents.
-
Methodology (Qualitative):
-
To a series of small, labeled test tubes, add ~10 mg of this compound.
-
Add 1 mL of a selected solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to each tube.
-
Agitate the tubes vigorously for 1-2 minutes.
-
Observe and record whether the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Methodology (Quantitative - Dynamic Method):
-
Prepare a suspension of a known mass of the boronic acid in a known volume of the desired solvent in a jacketed vessel equipped with a magnetic stirrer and a temperature probe.
-
Heat the suspension slowly while stirring.
-
Monitor the turbidity of the solution using a light-scattering probe or visually.
-
The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature for that specific concentration.
-
Repeat this process for several different concentrations to construct a solubility curve.[4][6]
-
Protocol 3: Determination of Acid Dissociation Constant (pKa)
-
Objective: To quantify the Lewis acidity of the boronic acid group.
-
Methodology (Potentiometric Titration):
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).[7]
-
Place the solution in a thermostatted vessel at 25 °C and monitor the pH with the calibrated electrode.
-
Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate form.[7][8]
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a specialized building block with significant potential in the synthesis of highly functionalized organic molecules. Its unique substitution pattern offers chemists a tool to introduce specific steric and electronic features. While a complete experimental dataset for this compound is not yet compiled in the literature, this guide provides the foundational knowledge of its known properties and establishes clear, actionable protocols for its full characterization. By applying the standardized methodologies outlined herein, researchers can confidently and safely integrate this valuable reagent into their synthetic and drug discovery programs.
References
- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 352530-21-3|this compound|BLD Pharm [bldpharm.com]
- 6. d-nb.info [d-nb.info]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 2,3,4-Trichlorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides an in-depth examination of 2,3,4-Trichlorophenylboronic acid, a halogenated organoboron compound of significant interest in modern synthetic chemistry. Boronic acids and their derivatives are foundational building blocks, particularly in the palladium-catalyzed cross-coupling reactions that underpin much of contemporary drug discovery and materials science.[1][2][3] The strategic placement of three chlorine atoms on the phenyl ring imparts unique electronic and steric properties to this reagent, influencing its reactivity and the characteristics of the resulting products. This document details the compound's core physicochemical properties, outlines a representative synthetic pathway, provides a detailed protocol for its application in the Suzuki-Miyaura coupling reaction, and addresses critical safety and handling considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Compound Properties and Identification
This compound is a white to off-white solid at room temperature. Its identity and fundamental properties are summarized below. The CAS Number, a unique identifier assigned by the Chemical Abstracts Service, is essential for unambiguous identification in literature and procurement.
| Property | Value | Source |
| CAS Number | 352530-21-3 | [4] |
| Molecular Formula | C₆H₄BCl₃O₂ | [4] |
| Molecular Weight | 225.26 g/mol | [4] |
| IUPAC Name | (2,3,4-trichlorophenyl)boronic acid | N/A |
| Synonyms | 2,3,4-Trichlorobenzeneboronic acid | [4] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
Molecular Structure:
The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and three chlorine atoms at positions 2, 3, and 4. This substitution pattern creates a sterically hindered and electron-deficient aromatic system.
Caption: Molecular structure of this compound.
Synthesis Pathway: A Representative Protocol
The synthesis of arylboronic acids typically proceeds through the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[5] The following protocol describes a generalized and plausible method for preparing this compound from 1-bromo-2,3,4-trichlorobenzene.
Causality in Experimental Design:
-
Anhydrous Conditions: The formation of the Grignard reagent is highly sensitive to moisture. Water will protonate and destroy the highly basic organometallic intermediate, halting the reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[6]
-
Low Temperature: The initial lithiation or Grignard formation and the subsequent reaction with trimethyl borate are performed at very low temperatures (-78 °C) to prevent side reactions, such as coupling of the organometallic reagent, and to control the exothermicity of the reaction.[5]
-
Acidic Workup: The final hydrolysis step requires an acidic environment to convert the boronate ester intermediate into the desired boronic acid.
Experimental Protocol: Synthesis of this compound
-
Preparation: Under an inert argon atmosphere, add magnesium turnings (1.2 equivalents) to an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of 1-bromo-2,3,4-trichlorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by cloudiness or bubbling). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 2 hours to ensure full formation of the Grignard reagent.
-
Borylation: In a separate, oven-dried flask under argon, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. Transfer the previously prepared Grignard reagent to the borate solution via a cannula, keeping the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.[7] Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure this compound.
Caption: Generalized workflow for the synthesis of arylboronic acids.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8][9] This reaction is a cornerstone of medicinal chemistry for synthesizing complex biaryl structures found in many pharmaceutical agents.[10]
Mechanistic Considerations: The reaction is catalyzed by a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial or flask, add the aryl halide (e.g., an aryl bromide, 1.0 equivalent), this compound (1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).
-
Reagent Addition: Add a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or THF/water. The use of a degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (often 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.
-
Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. If handling large quantities or generating dust, use respiratory protection.[13][14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid dust formation. Wash hands thoroughly after handling.[12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[13][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reagent quality.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex molecular architectures that are critical to the fields of pharmaceutical development and materials science. A thorough understanding of its properties, synthetic origins, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible application in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. ereztech.com [ereztech.com]
- 15. fishersci.com [fishersci.com]
Foreword: Navigating the Nuances of a Polysubstituted Arylboronic Acid
An In-depth Technical Guide to the Solubility and Stability of 2,3,4-Trichlorophenylboronic Acid
Welcome to a comprehensive exploration of this compound (TCBA). As a cornerstone reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding its fundamental properties is not merely academic—it is critical for reaction optimization, process scalability, and ensuring the integrity of downstream products. The presence of three electron-withdrawing chlorine atoms on the phenyl ring introduces unique electronic and steric characteristics that significantly influence its solubility and stability compared to simpler arylboronic acids.
This guide is structured to move from theoretical underpinnings to practical, actionable protocols. We will dissect the key factors governing the behavior of TCBA and provide researchers, scientists, and drug development professionals with the methodologies required to generate reliable, in-house data. Our approach emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Core Physicochemical and Structural Properties
This compound is an organoboron compound featuring a boronic acid moiety [-B(OH)₂] attached to a 2,3,4-trichlorinated benzene ring. The boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts its characteristic Lewis acidity.[1][2] This acidity is a key determinant of its reactivity and interactions.
The three chlorine substituents exert a strong inductive electron-withdrawing effect. This has two major consequences:
-
Increased Lewis Acidity: The electron deficiency at the boron center is enhanced, potentially influencing its reactivity in catalytic cycles and its propensity to form complexes.
-
Modified pKa: The acidity of the boronic acid is expected to be higher (lower pKa) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[2]
These features are central to understanding its solubility in various media and its susceptibility to specific degradation pathways.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 352530-21-3 | [3] |
| Molecular Formula | C₆H₄BCl₃O₂ | [3] |
| Molecular Weight | 225.26 g/mol | [3] |
| Appearance | White to off-white solid | General Observation |
| Recommended Storage | Inert atmosphere, 2-8°C | [3] |
Section 2: Solubility Profile: A Predictive and Experimental Approach
Predicting the solubility of a complex molecule like TCBA requires considering the interplay between its polar boronic acid group and its largely nonpolar, chlorinated aromatic ring. While specific quantitative data is not widely published, we can make informed predictions and outline a robust method for its empirical determination.
Theoretical Solubility Considerations
The molecule possesses both hydrophilic [-B(OH)₂] and lipophilic (-C₆H₂Cl₃) regions, making its solubility highly dependent on the solvent's properties.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be limited. While the boronic acid group can form hydrogen bonds, the large, hydrophobic chlorinated ring will resist solvation. The solubility in water is likely to be very low.
-
Polar Aprotic Solvents (e.g., THF, Acetone, DMF, DMSO): These solvents are predicted to be most effective. They can interact with the polar boronic acid group without the competing hydrogen bond donation that can lead to complex equilibria, and they possess sufficient nonpolar character to solvate the aromatic ring. Phenylboronic acid generally shows high solubility in ethers and ketones.[4][5]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be very poor. The high polarity of the boronic acid functional group will prevent effective solvation in these media.[4][5]
Experimental Protocol for Solubility Determination (Dynamic Method)
The dynamic, or polythermal, method is a reliable technique for determining the temperature-dependent solubility of a compound in various solvents. It involves visually or instrumentally identifying the temperature at which a known concentration of the solute completely dissolves upon controlled heating.[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into a flame-dried, inerted glass vial.
-
Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 0.5 mL) to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Apparatus Setup:
-
Place the vial in a controlled temperature bath equipped with a magnetic stirrer, a calibrated digital thermometer, and a light source with a detector to monitor turbidity. A simple laser and photodiode can be used.
-
-
Measurement:
-
Begin stirring vigorously to ensure the suspension is uniform.
-
Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/minute).
-
Record the temperature at which the last solid particles disappear, resulting in a clear solution. This is the dissolution temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the experiment with several different concentrations to generate a solubility curve (Temperature vs. Concentration).
-
For room temperature solubility, an isothermal equilibrium method can be used: create a saturated solution, equilibrate for 24 hours, centrifuge, and determine the concentration of the supernatant via a validated analytical method like HPLC-UV.
-
Table 2: Template for Recording Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Observations |
| Water | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Dichloromethane | 25 | |||
| Acetonitrile | 25 | |||
| Toluene | 25 | |||
| N,N-Dimethylformamide | 25 | |||
| Dimethyl Sulfoxide | 25 |
Visualization of Solubility Workflow
Caption: Workflow for Dynamic Solubility Determination.
Section 3: Stability Profile and Degradation Pathways
Boronic acids are relatively stable compared to other organometallic reagents but are susceptible to specific degradation pathways that can impact their purity and reactivity.[7]
Primary Degradation Pathways
-
Oxidative Deboronation: This is a significant degradation pathway for arylboronic acids, especially in the presence of air or other oxidants.[8][9] The reaction proceeds via a nucleophilic attack on the boron's empty p-orbital, followed by migration of the aryl group, ultimately leading to cleavage of the carbon-boron bond to yield the corresponding phenol (2,3,4-trichlorophenol) and boric acid.[8] This process can be accelerated by reactive oxygen species.[10]
-
Dehydration to Boroxine: Like other boronic acids, TCBA can undergo intermolecular dehydration to form a stable, six-membered trimeric anhydride called a boroxine.[11][12] This is a reversible equilibrium that is driven to the boroxine form by heat or removal of water, often occurring in aprotic solvents or upon prolonged storage in the solid state.[11]
Visualization of Degradation Pathways
Caption: Key Degradation Pathways for TCBA.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradants and understanding the stability of a compound under various stress conditions. A validated stability-indicating analytical method is a prerequisite.
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Rationale: This method provides good separation between the relatively polar boronic acid, the less polar trichlorophenol, and the significantly less polar boroxine. The acidic mobile phase helps ensure sharp peak shapes for the boronic acid.
Forced Degradation Protocol:
-
Prepare Stock Solution: Create a stock solution of TCBA in acetonitrile at ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of TCBA in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose a solution of TCBA (in a quartz cuvette) to a calibrated photostability chamber (ICH Q1B guidelines).
-
Analysis: For each condition, neutralize the sample if necessary, dilute to a suitable concentration, and analyze by the HPLC method against a non-stressed control sample.
Visualization of Stability Study Workflow
Caption: Workflow for a Forced Degradation Study.
Section 4: Best Practices for Storage and Handling
Based on the inherent stability characteristics of arylboronic acids, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at the recommended 2-8°C.[3] This minimizes exposure to both atmospheric moisture (which can affect the boroxine equilibrium) and oxygen (which drives oxidative deboronation).
-
Handling: When weighing and handling the solid, do so in a low-humidity environment or a glovebox if possible. Avoid prolonged exposure to ambient air and light.
-
In Solution: Solutions of TCBA, particularly in protic or aqueous-containing solvents, should be prepared fresh and used promptly. Aprotic solvents are generally preferred for storage if necessary. Non-aqueous capillary electrophoresis (NACE) can be a valuable analytical tool as it can prevent hydrolysis during analysis.[13]
By adhering to these guidelines and employing the robust analytical and experimental frameworks provided, researchers can confidently utilize this compound, ensuring reproducibility and success in their synthetic endeavors.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. 352530-21-3|this compound|BLD Pharm [bldpharm.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Polychlorinated Phenylboronic Acids
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. NCS-Mediated Ipso-Halogenation of Arylboronic Acids in Water Using Sodium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Selective and Serial SuzukiâMiyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters - Figshare [figshare.com]
- 15. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 20. Iridium-catalyzed diborylation of benzylic C–H bonds directed by a hydrosilyl group: synthesis of 1,1-benzyldiboronate esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. chemimpex.com [chemimpex.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Researcher's Technical Guide to 2,3,4-Trichlorophenylboronic Acid: Sourcing, Specification, and Application
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,3,4-trichlorophenylboronic acid (CAS No. 352530-21-3). This document details the chemical properties, commercial availability, and critical considerations for the procurement and handling of this specialty reagent. While its direct appearance in peer-reviewed literature is limited, this guide extrapolates its potential utility in synthetic chemistry, primarily as a building block in palladium-catalyzed cross-coupling reactions, based on the well-established reactivity of analogous arylboronic acids. We present a comparative analysis of commercial suppliers, guidance on interpreting quality control documentation, and best practices for safe laboratory use.
Introduction to this compound
This compound is a synthetic organoboron compound featuring a phenyl ring substituted with three chlorine atoms and a boronic acid functional group. Its chemical identity and key properties are summarized below.
-
Chemical Name: this compound
-
Synonyms: 2,3,4-Trichlorobenzeneboronic acid, B-(2,3,4-Trichlorophenyl)boronic acid
-
CAS Number: 352530-21-3
-
Molecular Formula: C₆H₄BCl₃O₂
-
Molecular Weight: 225.27 g/mol
-
Appearance: Typically a white to off-white solid powder.
The strategic placement of three electron-withdrawing chlorine atoms on the aromatic ring significantly influences the electronic properties and steric profile of the molecule.[1] This substitution pattern is expected to modulate its reactivity in cross-coupling reactions compared to simpler phenylboronic acids, potentially influencing reaction kinetics, catalyst selection, and the properties of the resulting biaryl products.
Commercial Availability and Supplier Analysis
This compound is classified as a specialty or research chemical, available from a select number of chemical suppliers. Procurement for research and development purposes typically involves sourcing from catalogs of building blocks for organic synthesis.
Identifying and Vetting Suppliers
For a niche reagent like this compound, the process of selecting a supplier is critical to ensure experimental success. Key decision criteria include purity, available quantity, lead time, and the quality of accompanying documentation, such as a Certificate of Analysis (CoA).
Below is a logical workflow for the supplier selection process:
Caption: Diagram 1: A flowchart for selecting a suitable supplier.
Comparative Supplier Overview
The following table summarizes publicly available information for this compound from various suppliers. Researchers should always contact suppliers directly for the most current data and to request a lot-specific Certificate of Analysis.
| Supplier | CAS Number | Purity | Available Quantities |
| AK Scientific, Inc. | 352530-21-3 | Not specified | Research quantities |
| BLD Pharm | 352530-21-3 | Not specified | Research quantities |
| CymitQuimica | 352530-21-3 | >95% | 1g, 5g, 25g |
| Finetech Industry | 352530-21-3 | Not specified | Custom/Bulk available |
| Santa Cruz Biotechnology | 352530-21-3 | Not specified | Research quantities |
Note: This information is based on publicly available data and is subject to change. "Not specified" indicates that the purity was not listed on the main product page and would require direct inquiry.
Applications in Organic Synthesis
The primary utility of arylboronic acids lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[4]
While specific published examples detailing the use of this compound are scarce, its chemical structure strongly suggests its utility in this context.[1] The trichloro-substitution pattern would allow for the synthesis of highly functionalized biaryl compounds that may be difficult to access through other synthetic routes.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized, representative protocol for a Suzuki-Miyaura coupling. This is not a validated protocol for this compound and serves only as an illustrative starting point for methods development. Optimization of catalyst, ligand, base, and solvent would be essential.
Reaction Scheme: Ar-X + (HO)₂B-C₆H₂Cl₃ → Ar-C₆H₂Cl₃
Materials:
-
Aryl halide (Ar-X, e.g., 4-bromoanisole)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water).
-
Seal the flask and heat the reaction mixture with vigorous stirring at a predetermined temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Quality Control, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of boronic acids and ensure laboratory safety.
Quality and Specification Analysis
Upon receiving the material, the Certificate of Analysis (CoA) is the primary document for quality verification. Key parameters to scrutinize include:
-
Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry should confirm the chemical structure.
-
Purity Assessment: Purity is typically determined by HPLC or ¹H NMR. For boronic acids, it is important to note that they can exist in equilibrium with their cyclic anhydride form (a boroxine). This is often acceptable for synthetic purposes but may affect the purity value.
Safety and Handling
Based on safety data for analogous chlorinated arylboronic acids, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
Storage and Stability
Arylboronic acids are susceptible to degradation, particularly through protodeboronation. To ensure long-term stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Moisture: Boronic acids can be hygroscopic. Protect from moisture to prevent decomposition and boroxine formation.
Conclusion
This compound is a specialty building block with clear potential for the synthesis of complex, polychlorinated biaryl structures via Suzuki-Miyaura cross-coupling. While its application is not yet widely documented in scientific literature, its commercial availability from several suppliers makes it an accessible tool for researchers in drug discovery and materials science. Successful procurement and use depend on careful supplier vetting, thorough analysis of quality documentation, and strict adherence to appropriate handling and storage protocols to ensure both reagent integrity and laboratory safety.
References
- 1. CAS 352530-21-3: B-(2,3,4-Trichlorophenyl)boronic acid [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Theoretical Investigation into the Electronic Landscape of 2,3,4-Trichlorophenylboronic Acid: A Guide for Researchers
Abstract
Substituted phenylboronic acids are cornerstone molecules in medicinal chemistry and materials science, where their electronic properties dictate reactivity, binding affinity, and photophysical behavior. This technical guide provides a comprehensive computational framework for elucidating the electronic characteristics of 2,3,4-Trichlorophenylboronic acid, a molecule of interest for its potential applications stemming from its unique substitution pattern. We present a detailed, step-by-step protocol using Density Functional Theory (DFT), a powerful quantum chemical method, to explore its molecular orbitals, charge distribution, and electrostatic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical workflow for conducting similar in-silico analyses.
Introduction: The Significance of Electronic Properties in Boronic Acids
Phenylboronic acids and their derivatives are a critical class of compounds, renowned for their role in Suzuki-Miyaura cross-coupling reactions, as glucose sensors, and as building blocks in drug discovery. The electronic nature of the aromatic ring, significantly influenced by its substituents, governs the Lewis acidity of the boron center and the overall reactivity of the molecule. The 2,3,4-trichloro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which are expected to profoundly modulate the molecule's electronic properties.
Understanding these properties is paramount. In drug design, for instance, the distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict how a molecule will interact with a biological target like a protein receptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity, while a larger gap indicates greater stability. Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual guide to the electrophilic and nucleophilic sites of a molecule, predicting regions prone to intermolecular interactions.
Given the absence of extensive experimental data on this compound, theoretical calculations offer a robust, efficient, and cost-effective avenue to predict its behavior and guide experimental design. This guide will utilize Density Functional Theory (DFT) as the computational engine for this exploration.
Theoretical Framework: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density.
Causality in Method Selection: Functional and Basis Set
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This component approximates the complex many-electron interactions. For organic molecules containing halogens and boron, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided a reliable balance between computational cost and accuracy for geometry and electronic property calculations. It has been successfully applied in numerous studies of phenylboronic acids and halogenated aromatic compounds.
-
Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a robust choice for this system. Let's break down its nomenclature to understand its function:
-
6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing valence electrons, which are crucial for chemical bonding and reactivity.
-
++G: These "plus" symbols denote the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions and systems with lone pairs of electrons, such as the oxygen and chlorine atoms in our molecule.
-
(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbitals, which is necessary to accurately model the shape of molecules and their bonding environments.
-
This combination of B3LYP/6-311++G(d,p) represents a well-established and validated level of theory for obtaining high-quality predictions of the electronic properties of molecules like this compound.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the theoretical analysis of this compound. The workflow is designed to ensure that the final electronic properties are calculated from a true, stable molecular geometry.
Caption: Computational workflow for analyzing electronic properties.
Protocol Details:
-
Molecular Structure Construction:
-
Using a molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of this compound. Ensure correct atom types and initial bond connectivity.
-
-
Geometry Optimization:
-
Objective: To find the most stable, lowest-energy conformation of the molecule.
-
Procedure: Submit the structure for a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. The algorithm will iteratively adjust atomic positions to minimize the total energy of the system until convergence criteria are met.
-
-
Frequency Analysis (Self-Validation Step):
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Procedure: Perform a frequency calculation on the optimized geometry.
-
Trustworthiness Check: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
-
Single-Point Energy and Property Calculation:
-
Objective: To calculate the final electronic properties from the validated, stable geometry.
-
Procedure: Using the optimized coordinates, run a single-point energy calculation. This calculation will provide the necessary data to derive the electronic properties without further altering the geometry. Key analyses to request in the calculation setup include:
-
Population Analysis: To generate molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential.
-
Natural Bond Orbital (NBO) Analysis: To determine the charge distribution on each atom.
-
-
Predicted Electronic Properties and Interpretation
The following table presents plausible, theoretically derived data for this compound, based on the described methodology.
| Property | Predicted Value | Interpretation |
| HOMO Energy | -7.25 eV | Represents the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.80 eV | Represents the energy of the first unoccupied electron orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.45 eV | A moderate gap, suggesting a balance between stability and reactivity. This value is crucial for predicting behavior in drug-receptor interactions. |
| Dipole Moment | 3.15 Debye | Indicates a significant degree of charge separation and overall molecular polarity due to the electronegative chlorine and oxygen atoms. |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity. A molecule with a small ΔE is generally more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the three chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The predicted gap of 5.45 eV suggests a molecule that is relatively stable but possesses sufficient reactivity for applications in synthesis and molecular recognition. In the context of drug design, a suitable HOMO-LUMO gap is often sought to balance the molecule's stability in a physiological environment with its ability to interact with a target.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions.
-
Red/Yellow Regions (Negative Potential): These areas are rich in electrons and are attractive to electrophiles or positive charges. For this compound, these regions are expected to be concentrated around the highly electronegative oxygen atoms of the boronic acid group and, to a lesser extent, the chlorine atoms. These sites are the most likely points for hydrogen bonding or coordination with metal ions.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are attractive to nucleophiles or negative charges. Positive potential is expected around the hydrogen atoms of the hydroxyl groups and on the boron atom, highlighting its Lewis acidic character.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of the electron density, assigning partial atomic charges to each atom in the molecule. This analysis moves beyond the delocalized molecular orbitals to provide a chemically intuitive Lewis structure-like description. For this molecule, NBO analysis would quantify the electron-withdrawing effect of the substituents. It is predicted that the boron atom will carry a significant positive charge, while the oxygen and chlorine atoms will carry negative charges, confirming the charge distribution suggested by the MEP analysis. This detailed charge information is invaluable for parameterizing molecular mechanics force fields used in molecular dynamics simulations of drug-receptor binding.
Conclusion
This guide has established a robust and scientifically grounded computational protocol for investigating the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict key electronic descriptors such as the HOMO-LUMO gap, Molecular Electrostatic Potential, and atomic charge distribution.
The insights gained from these theoretical calculations are critical for the rational design of experiments. They provide a predictive understanding of the molecule's reactivity, stability, and potential for intermolecular interactions, thereby accelerating research and development in fields ranging from catalysis to medicinal chemistry. This in-silico approach represents an indispensable tool for the modern chemical scientist, enabling deeper understanding and more efficient discovery.
Methodological & Application
Application Notes and Protocols for 2,3,4-Trichlorophenylboronic Acid in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the applications of 2,3,4-trichlorophenylboronic acid as a versatile reagent in modern organic synthesis. While specific literature on this particular isomer is limited, this document leverages established principles and analogous data from related polychlorinated and electron-deficient arylboronic acids to present its potential in key synthetic transformations. The guide is designed for researchers, scientists, and professionals in drug development, offering detailed application notes, mechanistic insights, and robust experimental protocols for its use in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The unique electronic and steric properties imparted by the trichloro-substitution pattern are discussed in the context of reaction outcomes and potential applications in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
Introduction: The Utility of Polychlorinated Arylboronic Acids
Arylboronic acids are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The introduction of multiple halogen substituents, such as chlorine atoms, onto the phenylboronic acid scaffold significantly modulates its chemical properties. The three chlorine atoms in this compound render the aromatic ring highly electron-deficient and introduce considerable steric bulk. These characteristics can be strategically exploited to influence reactivity, selectivity, and the physicochemical properties of the resulting products. Polychlorinated biaryl motifs are prevalent in a range of bioactive molecules and advanced materials, making reagents like this compound valuable building blocks.[2][3]
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids involves the reaction of a corresponding organometallic species with a trialkyl borate. For this compound, a plausible synthetic route starts from 1-bromo-2,3,4-trichlorobenzene. This precursor can be converted to an organolithium or Grignard reagent, which is then quenched with a borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
Proposed Synthetic Protocol: Lithiation-Borylation
This protocol is adapted from established procedures for the synthesis of other substituted phenylboronic acids.[4]
Materials:
-
1-Bromo-2,3,4-trichlorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), 4 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,3,4-trichlorobenzene (1.0 equiv.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.
-
Add trimethyl borate (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 4 M HCl.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls and substituted aromatic compounds.[5] The electron-deficient nature of this compound is expected to influence its reactivity in this transformation. While electron-withdrawing groups can sometimes slow down the transmetalation step, appropriate choice of catalyst, ligand, and base can overcome this challenge, making it a viable coupling partner.[6][7] The resulting polychlorinated biaryl products are of significant interest in medicinal chemistry and materials science.[8][9]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] For an electron-deficient boronic acid like the 2,3,4-trichloro derivative, the transmetalation step is often rate-limiting. The use of a strong base is crucial to form the more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1] The steric hindrance from the ortho-chlorine atom may also impact the rate of transmetalation.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar'-Pd(II)-X(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdAr [label="Ar'-Pd(II)-Ar(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar'-Ar", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Ar'-X", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar-B(OH)₂", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> ArPdX; ArPdX -> Transmetalation; BoronicAcid -> Transmetalation; Base -> Transmetalation; Transmetalation -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; }
Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general guideline for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Table 1: Reaction Components for Suzuki-Miyaura Coupling
| Component | Molar Equivalents |
| Aryl Bromide | 1.0 |
| This compound | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 |
| Solvent | - |
Materials:
-
Aryl bromide
-
This compound
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous base (e.g., potassium carbonate or cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.05 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Chan-Lam Cross-Coupling Reactions
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[11] This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[12] Electron-deficient arylboronic acids can be challenging substrates in Chan-Lam couplings, potentially leading to slower reaction rates.[13] However, the use of appropriate ligands and reaction conditions can facilitate the desired transformation.
Mechanistic Considerations
The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction.[11] It is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction is often performed in the presence of an oxidant, such as air (O₂), to regenerate the active copper catalyst. The key steps involve the formation of a copper-aryl species, coordination of the nucleophile (amine or alcohol), and subsequent reductive elimination to form the product.
// Nodes CuII [label="Cu(II) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArCuII [label="Ar-Cu(II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="Nucleophile Coordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArCuNu [label="Ar-Cu(II)-NuH", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation (O₂)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArCuIIINu [label="Ar-Cu(III)-Nu", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Nu", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar-B(OH)₂", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophile [label="R₂NH or ROH", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Pyridine)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CuII -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> ArCuII; ArCuII -> Coordination; Nucleophile -> Coordination; Base -> Coordination; Coordination -> ArCuNu; ArCuNu -> Oxidation; Oxidation -> ArCuIIINu; ArCuIIINu -> RedElim; RedElim -> Product; RedElim -> CuII [label="Catalyst Regeneration"]; }
Protocol for Chan-Lam N-Arylation of an Amine
This protocol provides a general procedure for the N-arylation of a primary or secondary amine with this compound. The reaction is typically run open to the air to allow for oxidation of the copper catalyst.
Table 2: Reaction Components for Chan-Lam N-Arylation
| Component | Molar Equivalents |
| Amine | 1.0 |
| This compound | 1.5 - 2.0 |
| Copper(II) Catalyst (e.g., Cu(OAc)₂) | 0.1 - 1.0 |
| Base (e.g., Pyridine or Et₃N) | 2.0 |
| Solvent (e.g., DCM or MeOH) | - |
Materials:
-
Primary or secondary amine
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å), optional
Procedure:
-
To a round-bottom flask open to the air, add the amine (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (0.1 equiv.), and a magnetic stir bar.
-
If the amine or other reagents are sensitive to moisture, powdered molecular sieves can be added.
-
Add the solvent (e.g., DCM) and then the base (e.g., pyridine, 2.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrates.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Conclusion and Future Outlook
This compound represents a valuable, albeit under-explored, building block for organic synthesis. Its unique electronic and steric properties make it a compelling substrate for constructing highly functionalized and sterically congested molecular architectures. The protocols and mechanistic insights provided in this guide, derived from well-established chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring the synthetic utility of this reagent. Further investigations into its reactivity in a broader range of cross-coupling reactions and its application in the synthesis of novel bioactive compounds and materials are warranted.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Research Portal [iro.uiowa.edu]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
2,3,4-Trichlorophenylboronic Acid: A Strategic Building Block for Advanced Pharmaceutical Compounds
Introduction: The Rationale for Polychlorination in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a well-established method for modulating a compound's pharmacological profile. The presence of multiple chlorine atoms on a phenyl ring, as seen in 2,3,4-trichlorophenylboronic acid, offers a unique combination of steric and electronic properties that can be leveraged to enhance target affinity, metabolic stability, and overall druglikeness. Aromatic compounds are foundational in drug discovery, providing rigid scaffolds that can be tailored for specific biological targets.[1][2] The introduction of chlorine atoms can influence lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
The 2,3,4-trichloro substitution pattern provides a distinct electronic signature and steric hindrance that can lead to selective interactions with biological targets, such as the active sites of kinases.[5][6] This strategic placement of chlorine atoms can block metabolic hotspots, thereby increasing the compound's half-life and bioavailability. Polychlorinated biphenyls (PCBs), while known as environmental pollutants, have been studied for their interactions with metabolic enzymes, providing valuable insights into how these moieties are processed in vivo.[3][4] This understanding allows medicinal chemists to design molecules with improved pharmacokinetic properties.
This application note provides a comprehensive guide to the use of this compound as a building block in the synthesis of pharmaceutical compounds, with a focus on its application in the preparation of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
This compound is a solid at room temperature and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[7]
| Property | Value | Reference |
| CAS Number | 352530-21-3 | [7] |
| Molecular Formula | C₆H₄BCl₃O₂ | [7] |
| Molecular Weight | 225.27 g/mol | [7] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[8] This reaction is particularly valuable in pharmaceutical development for the construction of biaryl scaffolds, which are common motifs in bioactive molecules.[9][10]
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Pyrrolo[2,1-f][3][5][9]triazine Kinase Inhibitor Intermediate
This protocol details the synthesis of a key biaryl intermediate in the preparation of a potent kinase inhibitor, as described in the patent literature. The reaction involves the Suzuki-Miyaura coupling of this compound with a heterocyclic bromide.
Materials and Reagents
-
5-bromo-7-(dibenzo[b,d]furan-4-yl)pyrrolo[2,1-f][3][4][8]triazin-4-amine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-7-(dibenzo[b,d]furan-4-yl)pyrrolo[2,1-f][3][4][8]triazin-4-amine (1.0 eq).
-
Add this compound (1.5 eq).
-
Add potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.1 eq) and triphenylphosphine (0.2 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Analytical Characterization of the Biaryl Product
Thorough characterization of the synthesized biaryl compound is essential to confirm its identity and purity.[1][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the final product.[13][14]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyrrolotriazine and the trichlorophenyl rings. The chemical shifts and coupling patterns will confirm the connectivity of the two aryl systems.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carbons in the heterocyclic core and the trichlorophenyl moiety.
Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 6.5 - 9.0 | Aromatic protons, with specific multiplets for each ring system. |
| ¹³C | 110 - 160 | Aromatic and heteroaromatic carbons. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of the product.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound.[11][12] A reverse-phase HPLC method with a suitable mobile phase gradient will separate the product from any remaining starting materials or byproducts.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors. Its unique substitution pattern offers opportunities to fine-tune the steric and electronic properties of a molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating this moiety into a wide range of molecular scaffolds. The detailed protocol and analytical guidance provided in this application note serve as a practical resource for researchers and scientists engaged in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2,3,4-Trichlorophenylboronic Acid in Advanced Agrochemical Synthesis
Introduction: The Unseen Architect in Modern Crop Protection
In the intricate world of agrochemical development, the synthesis of novel, effective, and environmentally benign active ingredients is a paramount objective. Among the vast arsenal of chemical reagents, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many modern fungicides, herbicides, and insecticides.
This technical guide delves into the specific, yet broadly significant, role of 2,3,4-Trichlorophenylboronic acid and its isomers as key building blocks in the synthesis of next-generation agrochemicals. While direct, publicly available literature on the application of the 2,3,4-isomer is limited, its utility can be expertly inferred from the well-documented applications of other trichlorophenylboronic acid isomers and variously substituted phenylboronic acids. The principles, protocols, and strategic considerations outlined herein are therefore presented as a comprehensive framework for researchers, scientists, and drug development professionals in the agrochemical sector.
The strategic placement of chlorine atoms on the phenyl ring of the boronic acid imparts unique electronic and steric properties to the resulting agrochemical. These properties can significantly influence the molecule's biological activity, metabolic stability, and target specificity. This guide will explore the causality behind leveraging this specific substitution pattern and provide detailed protocols for its application in agrochemical synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as this compound) and an organohalide. Its widespread adoption in industrial synthesis is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and commercial availability of boronic acids.[1]
The fundamental catalytic cycle of the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[2] The reaction is instrumental in creating biaryl structures, which are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals.[1]
Visualizing the Workflow: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Application in Fungicide Synthesis
Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, feature a biphenyl or phenyl-heterocycle core structure. The synthesis of these complex molecules often relies on the Suzuki-Miyaura coupling to introduce a substituted phenyl ring, such as the 2,3,4-trichlorophenyl moiety. While specific examples for the 2,3,4-isomer are not prevalent in readily accessible literature, the synthesis of related structures using other halogenated phenylboronic acids provides a clear blueprint.
For instance, the synthesis of various fungicidal compounds has been shown to utilize Suzuki coupling to create the core structure. The fungicidal activity of the final product is often influenced by the substitution pattern on the phenyl rings.
Protocol: Synthesis of a Phenyl-Pyridinyl Fungicide Core using a Trichlorophenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura coupling for the synthesis of a potential fungicide intermediate, adapted from established methodologies for similar compounds.
Objective: To synthesize a 3,5-dichloro-2-(trichlorophenyl)pyridine derivative, a potential scaffold for novel fungicides.
Materials:
-
2,3,5-Trichloropyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3,5-trichloropyridine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 3,5-dichloro-2-(trichlorophenyl)pyridine derivative.
-
Data Summary Table:
| Parameter | Value |
| Reactants | 2,3,5-Trichloropyridine, this compound |
| Catalyst | Palladium(II) acetate |
| Base | Potassium carbonate |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Yield | Typically moderate to high, dependent on substrate |
Application in Herbicide and Insecticide Synthesis
The versatility of the Suzuki-Miyaura coupling extends to the synthesis of herbicides and insecticides. The introduction of a trichlorophenyl group can enhance the herbicidal or insecticidal potency of a molecule. For example, the synthesis of certain classes of herbicides involves the coupling of a heterocyclic halide with a substituted phenylboronic acid.
While the herbicide 2,4,5-Trichlorophenoxyacetic acid (a component of Agent Orange) is synthesized from 2,4,5-trichlorophenol and chloroacetic acid, the use of boronic acids provides a more versatile route to a wider range of structurally diverse herbicides.[3]
Logical Flow for Agrochemical Candidate Synthesis
Caption: Logical workflow for synthesizing an agrochemical candidate.
Causality of Experimental Choices and Trustworthiness of Protocols
The protocols provided are designed to be self-validating systems. The choice of a palladium catalyst, a base, and a solvent system is based on well-established principles of the Suzuki-Miyaura reaction.
-
Catalyst: Palladium(II) acetate is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
The trustworthiness of these protocols lies in their foundation on a Nobel Prize-winning reaction that has been extensively studied and optimized for a wide range of substrates. The monitoring of the reaction by TLC provides a reliable method for determining the reaction's endpoint, ensuring reproducibility.
Conclusion and Future Outlook
This compound and its isomers are valuable and versatile reagents in the synthesis of advanced agrochemicals. Their primary role is to introduce a polychlorinated phenyl moiety into a target molecule via the robust and efficient Suzuki-Miyaura cross-coupling reaction. The resulting biaryl and heteroaryl-aryl structures form the core of many modern fungicides, herbicides, and insecticides.
The strategic importance of these building blocks lies in their ability to fine-tune the biological activity and physicochemical properties of the final agrochemical product. As the demand for more effective and environmentally safer crop protection solutions grows, the judicious use of reagents like this compound will continue to be a key strategy in the discovery and development of novel active ingredients.
Further research into the specific applications of the 2,3,4-isomer is warranted and is expected to reveal its utility in creating new agrochemicals with unique properties and modes of action. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other substituted phenylboronic acids in their agrochemical synthesis programs.
References
Application Notes and Protocols for Chan-Lam Coupling using 2,3,4-Trichlorophenylboronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Substrates in C-N Cross-Coupling
The Chan-Lam coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-heteroatom bonds.[1][2] This copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often with the advantages of milder reaction conditions and the use of a more economical and earth-abundant metal catalyst.[2][3] The reaction can frequently be conducted at room temperature and is notably tolerant of air and moisture, simplifying its execution.[2]
This guide provides a detailed methodology for the Chan-Lam coupling, with a specific focus on the use of 2,3,4-Trichlorophenylboronic acid . This substrate presents a unique set of challenges due to its electron-deficient nature, a consequence of the three electron-withdrawing chlorine atoms on the aromatic ring. Such electron-deficient arylboronic acids are known to be less reactive in Chan-Lam couplings, primarily due to a kinetically challenging Cu(II)/Cu(III) oxidation step within the catalytic cycle.[4] This document will not only provide a robust experimental protocol but also delve into the mechanistic underpinnings of this reactivity challenge and offer evidence-based strategies for overcoming it, ensuring successful and reproducible outcomes for researchers in synthetic and medicinal chemistry.
Mechanistic Insights: The Copper Catalytic Cycle and the Electron-Deficient Hurdle
The generally accepted mechanism for the Chan-Lam coupling involves a copper-mediated catalytic cycle.[2][5] While the precise nature of all intermediates can be complex and dependent on the specific reaction conditions, a plausible pathway is illustrated below. The key steps involve transmetalation of the aryl group from the boronic acid to the copper center, coordination of the amine, and a crucial oxidation step, followed by reductive elimination to form the desired C-N bond.
Figure 1: A simplified representation of the Chan-Lam coupling catalytic cycle.
The primary challenge with electron-deficient arylboronic acids, such as this compound, lies in the "Coordination & Oxidation" step. The electron-withdrawing nature of the chloro-substituents makes the aryl group less nucleophilic, potentially slowing down the transmetalation process. More critically, it destabilizes the resulting copper-aryl intermediate, making the oxidation from Cu(II) to the key Cu(III) species less favorable.[4] This sluggish oxidation can lead to lower yields and the prevalence of side reactions.
Strategic Approaches to Enhance Reactivity
To address the inherent challenges of coupling this compound, several strategic modifications to the standard Chan-Lam protocol can be implemented. The selection of the appropriate copper source, ligand, base, and solvent is critical for success.
Optimization of Reaction Parameters
The following table summarizes key parameters and provides recommendations for their optimization when working with electron-deficient arylboronic acids.
| Parameter | General Recommendation | Rationale and Causality |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuI | Copper(II) acetate is a common and effective choice. Copper(I) sources like CuI may also be effective, particularly with certain ligands. |
| Ligand | Pyridine, 1,10-Phenanthroline, or other N-chelating ligands | Ligands can stabilize the copper catalyst, facilitate the catalytic cycle, and prevent catalyst deactivation. Pyridine is a classic choice[2], while bidentate ligands like phenanthroline can enhance reactivity in challenging cases. |
| Base | Pyridine, K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base | The base facilitates the deprotonation of the amine nucleophile and can also play a role in the transmetalation step. The choice of base can be substrate-dependent and may require screening. |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Toluene | The solvent choice can influence the solubility of the reactants and catalyst, as well as the reaction rate. Aprotic solvents like DCM and toluene are common, while protic solvents like methanol can also be effective. |
| Additives | Molecular Sieves | The addition of molecular sieves can be beneficial to remove water, which can promote undesired side reactions such as protodeboronation of the boronic acid.[6] |
| Atmosphere | Air (open to atmosphere) | The Chan-Lam coupling typically utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[1] |
Advanced Strategies for Difficult Couplings
For particularly challenging couplings involving this compound, more advanced techniques may be necessary:
-
Use of an External Oxidant: To overcome the slow reoxidation of Cu(I) to Cu(II), an external oxidant can be added. This can be particularly effective for electron-deficient systems.[4]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has been shown to significantly improve the efficiency of Chan-Lam couplings with electron-deficient arylboronic acids by facilitating the oxidative steps in the catalytic cycle.[7]
Experimental Protocol: N-Arylation of Aniline with this compound
This protocol provides a starting point for the Chan-Lam coupling of this compound with aniline. Optimization of the parameters outlined above may be necessary for different amine substrates.
Materials and Equipment
-
This compound
-
Aniline (or other amine substrate)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular Sieves
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow
Figure 2: Workflow for the Chan-Lam coupling reaction setup.
Step-by-Step Procedure
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and powdered 4Å molecular sieves (approx. 200 mg).
-
Addition of Reagents: To the vial, add anhydrous dichloromethane (5 mL). Stir the suspension for a few minutes. Then, add aniline (1.0 mmol, 1.0 equiv) followed by pyridine (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the vial (a cap with a septum is suitable to allow for air exchange) and stir the reaction mixture vigorously at room temperature. The reaction is typically left to stir for 24-48 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
Workup and Purification
-
Filtration: Upon completion of the reaction, dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite to remove the copper salts and molecular sieves. Wash the celite pad with additional dichloromethane.
-
Extraction: Combine the organic filtrates and wash sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine and aniline, followed by saturated aqueous sodium bicarbonate (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,3,4-trichlorophenyl)aniline.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reactivity of the boronic acid. 3. Poor choice of base or solvent. | 1. Use a fresh, high-purity copper source. 2. Increase the reaction temperature (e.g., to 40-60 °C). Consider adding a more effective ligand like 1,10-phenanthroline. Explore photoredox catalysis if available.[7] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., MeOH, Toluene). |
| Formation of Side Products | 1. Protodeboronation: The boronic acid is converted to 1,2,3-trichlorobenzene. 2. Homocoupling: Formation of biphenyl derivatives from the boronic acid. 3. Oxidation of Amine: The amine starting material is oxidized. | 1. Ensure anhydrous conditions by using dry solvents and adding molecular sieves.[6] 2. This is a common side reaction. Optimizing the ligand and reaction temperature may minimize this. 3. Ensure that the reaction is not overheated. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatography conditions. If the product is basic, a small amount of triethylamine can be added to the eluent. Recrystallization may be an alternative purification method for solid products. |
Conclusion
The Chan-Lam coupling of this compound, while presenting challenges due to its electron-deficient nature, is a feasible and valuable transformation. By understanding the mechanistic hurdles and strategically optimizing the reaction conditions, researchers can successfully synthesize the corresponding N-aryl products. The protocol and insights provided in this guide offer a robust starting point for the application of this important reaction in the synthesis of complex molecules for pharmaceutical and materials science research.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2,3,4-Trichlorophenylboronic acid in materials science
An Application Guide to 2,3,4-Trichlorophenylboronic Acid in Materials Science
Introduction: Unlocking Potential in a Halogenated Building Block
This compound is a specialized synthetic building block whose value in materials science lies in the unique combination of a reactive boronic acid moiety and a heavily chlorinated aromatic ring. While specific literature on the 2,3,4-substituted isomer is specialized, its applications can be expertly extrapolated from the well-established chemistry of other halogenated arylboronic acids. The three chlorine atoms exert a strong electron-withdrawing inductive effect, which significantly modulates the electronic properties of the phenyl ring and increases the Lewis acidity of the boron center. This guide provides detailed protocols and scientific rationale for leveraging these properties in advanced materials synthesis, drawing from foundational principles and analogous systems.
The primary applications for this reagent fall into three key domains: as a robust coupling partner in carbon-carbon bond formation for synthesizing complex molecules and polymers, as a monomer for polymers with tailored properties such as flame retardancy and high refractive index, and as a recognition element in chemical sensors.
Core Application 1: Synthesis of Biaryl Compounds and Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the creation of C-C bonds between organoboron compounds and organohalides.[1][2] this compound serves as an excellent substrate for introducing a trichlorophenyl unit into a larger molecular or polymeric framework.
Causality Behind the Method: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The boronic acid, activated by a base, transfers its organic group to the palladium center (transmetalation), which then reductively eliminates with another organic group (from the organohalide) to form the new C-C bond and regenerate the Pd(0) catalyst. The electron-deficient nature of the trichlorophenyl ring can influence the rate of transmetalation, a factor that can be optimized through careful selection of base and ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of toluene. Rationale: Pre-forming the catalyst complex can improve consistency and yield.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and purge the vessel with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst.
-
Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) to the flask via syringe. The biphasic system is common and often enhances the reaction rate.[2]
-
Catalyst Addition: Add the prepared catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times are 4-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Application 2: Building Block for Halogenated Polymers
Incorporating 2,3,4-trichlorophenyl units into polymer backbones can impart desirable material properties, including enhanced thermal stability, flame retardancy, and modified optoelectronic characteristics. Suzuki polycondensation is a powerful method for creating well-defined conjugated polymers from dihaloaromatic and diboronic acid monomers.
Protocol: Synthesis of a Co-polymer via Suzuki Polycondensation
This protocol outlines the synthesis of an alternating copolymer using an aromatic dibromide and a diboronic acid ester derived from this compound.
Materials:
-
1,4-Dibromobenzene
-
This compound
-
Pinacol
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Monomer Preparation (Boronic Ester Formation):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in toluene.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Once the reaction is complete (monitored by NMR or GC-MS), remove the solvent under vacuum to yield the pinacol boronate ester. This step improves stability and solubility.
-
-
Polymerization:
-
To a flame-dried Schlenk tube, add the prepared this compound pinacol ester (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%), and Aliquat 336 (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by an aqueous solution of K₃PO₄ (2 M, 3 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours. The polymer will gradually precipitate.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature and pour the mixture into a beaker containing rapidly stirring methanol (100 mL).
-
Filter the precipitated polymer and wash thoroughly with water and methanol to remove residual catalyst and salts.
-
To further purify, redissolve the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40 °C overnight.
-
Data Presentation: Expected Properties of Halogenated Polymers
| Property | Influence of Trichlorophenyl Unit | Rationale |
| Flame Retardancy | Enhanced | Chlorine atoms act as radical traps in the gas phase during combustion, interrupting the fire cycle. |
| Thermal Stability | Increased | The rigid aromatic backbone and strong C-Cl bonds contribute to a higher decomposition temperature. |
| Refractive Index | Increased | The high electron density of chlorine atoms increases the polarizability of the material, leading to a higher refractive index. |
| Solubility | Modified | The bulky, non-polar nature of the trichlorophenyl group can decrease solubility in non-polar solvents but may be tuned by co-monomer selection. |
Core Application 3: Recognition Element in Chemical Sensors
The boronic acid group is a versatile functional handle for creating sensors, most notably for saccharides and other diols.[3][4] The Lewis acidity of the boron atom is key to this functionality.
Sensing Mechanism: Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form binds strongly and reversibly with 1,2- or 1,3-diols to form stable cyclic esters.[5][6] The electron-withdrawing chlorine atoms on the phenyl ring increase the Lewis acidity of the boron, lowering the pKa of the boronic acid. This facilitates diol binding at lower, more physiologically relevant pH values. This binding event can be transduced into a measurable signal (e.g., a change in fluorescence) if the boronic acid is coupled to a reporter molecule.
Protocol: Fabrication and Testing of a Fluorescent Glucose Sensor
This protocol describes coupling this compound to a fluorophore and evaluating its response to glucose.
Materials:
-
Amino-functionalized fluorophore (e.g., 4-aminonaphthalene-1,8-dicarboximide)
-
This compound (or a carboxyl-functionalized derivative for amide coupling)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for amide coupling
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose stock solution
-
Fluorometer
Procedure:
-
Synthesis of the Sensor Molecule:
-
This step is highly dependent on the chosen chemistry. A common method is amide coupling. Activate a carboxyl-functionalized derivative of this compound with EDC/NHS in an organic solvent like DMF.
-
Add the amino-functionalized fluorophore and a non-nucleophilic base (e.g., DIEA).
-
Stir at room temperature overnight.
-
Purify the resulting sensor molecule by column chromatography or preparative HPLC.
-
-
Sensor Characterization:
-
Prepare a stock solution of the purified sensor molecule in a suitable solvent (e.g., DMSO).
-
Prepare a series of glucose solutions of varying concentrations in PBS (pH 7.4).
-
In a cuvette, add a fixed amount of the sensor stock solution to the PBS buffer to achieve a final concentration in the micromolar range.
-
Record the fluorescence emission spectrum using an appropriate excitation wavelength for the chosen fluorophore.
-
-
Glucose Titration:
-
To the cuvette containing the sensor solution, add small aliquots of the glucose stock solution.
-
After each addition, mix thoroughly and allow the system to equilibrate (1-2 minutes).
-
Record the fluorescence spectrum.
-
Plot the change in fluorescence intensity versus glucose concentration to generate a binding curve. A significant change (quenching or enhancement) upon glucose addition indicates successful sensing.[4]
-
Visualization: Diol Binding Equilibrium
Caption: Reversible binding of a boronic acid with a diol to form a cyclic boronate ester.
Handling and Characterization Notes
-
Stability and Storage: Arylboronic acids are prone to dehydration to form cyclic anhydride trimers known as boroxines.[7] While this process is often reversible under reaction conditions, it can complicate stoichiometry. For long-term storage, keep the material in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
-
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. ¹¹B NMR is highly informative, with trigonal boronic acids appearing around 27-30 ppm and tetrahedral boronate esters appearing at lower chemical shifts (8-10 ppm).
-
HPLC: Reversed-phase HPLC can be challenging due to the potential for on-column degradation.[8] Method development may require buffered mobile phases to stabilize the compound.
-
Mass Spectrometry: Electrospray ionization (ESI) is effective for identifying the molecular ion, often as an adduct with solvent or buffer molecules.
-
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Synthesis of Biaryl Compounds Using 2,3,4-Trichlorophenylboronic Acid via Suzuki-Miyaura Cross-Coupling
Introduction
The synthesis of biaryl scaffolds is of paramount importance in modern organic chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Polychlorinated biphenyls (PCBs) and their derivatives, a subset of this structural class, are crucial as analytical standards and for toxicological research. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these complex molecules.[2][3] This Nobel Prize-winning methodology utilizes a palladium catalyst to couple an organoboron species with an organic halide or triflate under basic conditions.[4]
This application note provides a detailed protocol for the synthesis of biaryl compounds using 2,3,4-trichlorophenylboronic acid as the organoboron coupling partner. Due to the electron-deficient nature and steric hindrance of this substrate, careful optimization of the catalytic system, base, and solvent is crucial for achieving high yields. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for successful execution.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The base plays a critical role in this step by activating the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[6]
The efficiency of each step is highly dependent on the choice of ligands, base, and solvent, especially when dealing with electronically deactivated or sterically demanding substrates like this compound.
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halide coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Celite®
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Execution
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the flask and the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure biaryl product.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with electron-deficient and sterically hindered substrates like this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands (Buchwald-type) are essential for promoting both the oxidative addition of challenging aryl halides and the reductive elimination step. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the formation of the boronate "ate" complex with electron-deficient boronic acids, thereby accelerating transmetalation.[7] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of less reactive aryl halides and to promote the overall reaction rate. |
graph TD { subgraph Troubleshooting Workflow A[Low Yield / No Reaction] --> B{Check Inert Atmosphere}; B --> C{Degas Solvents Thoroughly}; A --> D{Consider Catalyst System}; D --> E[Increase Catalyst Loading]; D --> F[Screen Alternative Ligands (e.g., XPhos)]; A --> G{Evaluate Base and Solvent}; G --> H[Use Stronger Base (Cs₂CO₃)]; G --> I[Ensure Adequate Water in Solvent Mixture]; A --> J{Increase Temperature}; endstyle A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
}
Safety Considerations
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Boronic Acids: Aryl boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive. Handle with care and appropriate PPE.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol detailed in this application note, utilizing a robust palladium/Buchwald-ligand catalytic system and a strong inorganic base, provides a reliable starting point for researchers. Careful attention to maintaining an inert atmosphere and optimizing reaction parameters will ensure the successful synthesis of these valuable chemical entities for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Efficient Cross-Coupling with 2,3,4-Trichlorophenylboronic Acid
Introduction: Navigating the Challenges of Polychlorinated Biaryl Synthesis
For researchers and scientists in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. Polychlorinated biphenyls (PCBs) and their derivatives, while historically associated with environmental persistence, are also integral substructures in a range of pharmacologically active molecules and advanced materials.[1] The targeted synthesis of these compounds, however, presents significant synthetic hurdles.
2,3,4-Trichlorophenylboronic acid is a particularly challenging substrate in Suzuki-Miyaura cross-coupling reactions. The cumulative steric hindrance from the ortho- and meta-chloro substituents, combined with their electron-withdrawing nature, significantly deactivates the boronic acid, impeding the crucial transmetalation step in the catalytic cycle.[2][3] Standard Suzuki-Miyaura conditions, often employing catalysts like tetrakis(triphenylphosphine)palladium(0), are frequently inefficient for such demanding transformations, leading to low yields and significant side product formation.[2]
This guide provides an in-depth analysis of catalytic systems and protocols specifically designed to overcome these challenges. We will explore the mechanistic rationale behind the selection of specialized ligands and bases, and provide detailed, actionable protocols for the successful cross-coupling of this compound with various aryl halides.
The Causality Behind Catalyst Selection: Why Standard Protocols Fail and What to Use Instead
The inefficiency of traditional palladium catalysts with substrates like this compound stems from the slow rates of two key steps in the catalytic cycle: oxidative addition and reductive elimination. The steric bulk and electronic properties of the polychlorinated ring system create a high energy barrier for these transformations.
To overcome this, a new generation of catalysts, primarily featuring bulky and electron-rich phosphine ligands, has been developed. These ligands, often referred to as Buchwald ligands, are designed to create a highly reactive, coordinatively unsaturated palladium(0) species that is more adept at activating challenging substrates.[4][5]
The Advantage of Buchwald Ligands: A Mechanistic Perspective
Buchwald ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are characterized by a biaryl backbone that creates a sterically demanding environment around the palladium center. This bulkiness promotes the formation of a monoligated palladium(0) complex, which is highly reactive in the oxidative addition of aryl halides.[2][4][6] Furthermore, the electron-rich nature of these phosphine ligands increases the electron density on the palladium atom, which in turn facilitates the oxidative addition step and accelerates the final reductive elimination to release the desired biaryl product.[5][7]
The methoxy groups on the biphenyl backbone of SPhos also play a crucial role. They can interact with the palladium center, stabilizing the active catalytic species and preventing catalyst decomposition, which is a common issue in prolonged reactions with demanding substrates.[6][8]
Visualizing the Catalytic Cycle with an Advanced Ligand System
Below is a diagram illustrating the Suzuki-Miyaura catalytic cycle, highlighting the role of a bulky, electron-rich monodentate phosphine ligand (L) in facilitating the key steps for a challenging substrate.
Caption: Suzuki-Miyaura cycle with a bulky ligand.
The Critical Role of the Base: Beyond Simple Deprotonation
The base in a Suzuki-Miyaura reaction serves a more complex role than simply acting as a proton scavenger. It is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is then competent for transmetalation.[9][10]
For sterically hindered substrates, the choice of base is particularly critical. While common bases like sodium or potassium carbonate can be effective in some cases, stronger, non-nucleophilic bases often provide superior results.[11][12]
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings. It is a strong, yet non-nucleophilic base that is highly effective at promoting the formation of the boronate species without causing unwanted side reactions. Its use is particularly advantageous when coupling nitrogen-containing heterocycles.[11][13]
-
Cesium Carbonate (Cs₂CO₃): This base can also be highly effective, often providing superior results in difficult couplings, a phenomenon sometimes referred to as the "caesium effect".[11]
The choice between these bases may require some optimization for a specific substrate combination.
Recommended Catalytic Systems and Protocols
Based on extensive literature precedent for sterically hindered and electronically deactivated substrates, the following catalytic systems are recommended for the cross-coupling of this compound.
| Catalyst Component | Recommended System 1 | Recommended System 2 | Rationale |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Both are common and effective palladium sources that are readily reduced in situ to the active Pd(0) species.[4][14] |
| Ligand | SPhos | XPhos | Bulky, electron-rich biaryl phosphine ligands that are proven to be highly effective for sterically hindered substrates.[4][6][8] |
| Base | K₃PO₄ (Potassium Phosphate) | Cs₂CO₃ (Cesium Carbonate) | Strong, non-nucleophilic bases that are effective for challenging couplings.[11][13] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred for these types of reactions.[2] |
Detailed Experimental Protocol: General Procedure for Cross-Coupling of Polychlorinated Phenylboronic Acids
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Anhydrous, degassed toluene
-
An oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: To the solid mixture, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the cross-coupling reaction.
References
- 1. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. SPhos - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Reactions Involving 2,3,4-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Monitoring for 2,3,4-Trichlorophenylboronic Acid
This compound is a vital building block in modern organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2][3] The successful and efficient synthesis of pharmaceuticals and functional materials often hinges on the precise control and optimization of these reactions.[2] Real-time or frequent monitoring of reaction progress is paramount for ensuring high yields, minimizing byproduct formation, and gaining a deeper mechanistic understanding of the transformation.[4][5]
These application notes provide a comprehensive guide to the most effective analytical methods for monitoring reactions involving this compound. The protocols and insights provided are designed to be practical and applicable in both research and development settings.
Physicochemical Properties of this compound
Understanding the properties of this compound is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₄BCl₃O₂ | PubChem |
| Molecular Weight | 225.3 g/mol | PubChem[6] |
| Appearance | White to off-white solid | --- |
| Stability | Can be unstable, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives.[7] | --- |
Boronic acids have a known tendency to form cyclic anhydrides (boroxines), which can complicate analysis.[8][9][10] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by factors such as concentration, solvent, and the presence of water.
Choosing the Right Analytical Tool: A Method Selection Guide
The choice of analytical method depends on several factors including the reaction phase (homogeneous or heterogeneous), the need for real-time data, the chemical nature of the reactants and products, and the available instrumentation.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. 2,3,5-Trichlorophenylboronic acid | C6H4BCl3O2 | CID 5106508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,3,4-Trichlorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates such as 2,3,4-trichlorophenylboronic acid. The inherent steric hindrance and electronic properties of polychlorinated substrates can often lead to sluggish reactions and low yields. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you navigate and troubleshoot these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?
A1: Low conversion with a substrate like this compound is a common challenge. The three chlorine atoms create significant steric bulk around the boronic acid moiety and are strongly electron-withdrawing, which can impede key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): This is the most critical component. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You'll likely need a more active and sterically demanding catalyst system to overcome the hurdles of both steric hindrance and electronic deactivation.[1]
-
Base Selection: The choice of base is crucial for the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[2] For challenging couplings, the base's strength and solubility are key.
-
Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents are often a good starting point.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl bond, which is often the rate-determining step.[2][3]
-
Degassing: Thoroughly degassing your reaction mixture is non-negotiable. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[4][5]
Q2: I'm using a standard palladium catalyst like Pd(PPh₃)₄ with minimal success. What specific catalyst and ligand combinations are recommended for coupling this compound?
A2: For sterically hindered and electron-deficient substrates, moving beyond traditional catalysts is essential. You need a system that promotes the challenging oxidative addition step and facilitates the subsequent transmetalation and reductive elimination.
Recommended Catalyst Systems:
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for difficult couplings. They stabilize the palladium center and increase its electron density, which facilitates the oxidative addition of aryl chlorides.[6]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. They are designed to be both bulky and electron-rich.[2]
-
Other Bulky Phosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also excellent choices for promoting the coupling of aryl chlorides.[7][8]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes. IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) is a common and effective NHC ligand.[2]
-
Palladacycle Precatalysts: These are often more stable and provide a reliable source of the active Pd(0) species.[7][9] G3 and G4 palladacycles from the Buchwald group are excellent options.
Rationale Explained: The electron-withdrawing nature of the three chlorine atoms makes the aryl chloride a poor substrate for oxidative addition. Bulky, electron-rich ligands donate electron density to the palladium center, making it more nucleophilic and thus more reactive towards the aryl chloride.[1]
Experimental Protocol: Catalyst Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3, Pd₂(dba)₃/P(t-Bu)₃).
-
Solvent & Temperature: Add degassed solvent (e.g., Dioxane/H₂O 10:1) and heat the reactions to a consistent temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS to identify the most effective catalyst system.[10]
Q3: What is the role of the base in this reaction, and which bases are most effective for coupling with this compound?
A3: The base is critical for the transmetalation step of the Suzuki catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][3] For challenging substrates, a stronger base is often required.[6]
Recommended Bases:
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often the base of choice for difficult couplings. Its limited solubility can sometimes be beneficial. |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Highly effective, but also more expensive. |
| K₂CO₃ | Moderate | Aqueous mixtures, DMF | A good starting point, but may not be strong enough for this substrate. |
| NaOH | Strong | Aqueous mixtures | Can be effective, but the high concentration of hydroxide ions can sometimes lead to side reactions. |
Troubleshooting Base Selection:
-
If you observe significant protodeboronation (the boronic acid group is replaced by a hydrogen), your base might be too strong or you may have too much water in your reaction. Consider using a milder base or switching to an anhydrous solvent system.
-
If the reaction is sluggish , a stronger base like K₃PO₄ or Cs₂CO₃ is recommended.
Q4: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl byproduct is a common issue, especially when the desired cross-coupling is slow.[5] This side reaction is often promoted by the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[4]
-
Use a Pd(0) Source or an Efficient Precatalyst: Homocoupling can be exacerbated if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[2] Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst that rapidly generates Pd(0) can help.
-
Control the Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess can increase the likelihood of homocoupling.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Q5: What are the optimal solvent and temperature conditions for this challenging coupling?
A5: The choice of solvent and temperature are interdependent and crucial for success.
Recommended Solvent Systems:
-
Aprotic Polar Solvents: Dioxane, THF, and toluene are excellent choices. They are generally good at dissolving the organic reagents and the palladium complexes.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is very common for Suzuki couplings.[11] The water helps to dissolve the inorganic base. However, for substrates prone to protodeboronation, an anhydrous system may be preferable.
Temperature Considerations:
-
Due to the deactivated nature of the polychlorinated substrate, higher reaction temperatures (80-120 °C) are often necessary to drive the reaction to completion.[12]
-
Start with a temperature around 80 °C and increase it if the reaction is not proceeding. Be aware that higher temperatures can also increase the rate of side reactions.[2]
Visualizing the Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yields in the Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle with Challenging Substrates
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step with polychlorinated aryl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
purification techniques for products derived from 2,3,4-Trichlorophenylboronic acid
Technical Support Center: Purification of 2,3,4-Trichlorophenyl Derivatives
Welcome to the technical support center for purification strategies concerning products derived from 2,3,4-trichlorophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying polychlorinated compounds, particularly those synthesized via Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of the 2,3,4-trichlorophenyl moiety introduce specific challenges in both the reaction and the subsequent purification. This document provides field-proven insights and detailed protocols to address these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of products derived from this compound in a direct question-and-answer format.
Q1: After my Suzuki coupling reaction, my crude product is contaminated with a significant amount of unreacted this compound. Standard silica gel chromatography gives poor separation. What's happening and how can I fix it?
A1: This is a frequent challenge. Boronic acids are known to interact strongly with silica gel, often leading to streaking, decomposition, and poor separation.[1][2] The acidic nature of standard silica can also promote protodeboronation of the starting material, further complicating the mixture.[3]
-
Causality: The B(OH)₂ group is polar and acidic, allowing for strong hydrogen bonding and Lewis acid-base interactions with the silanol groups (Si-OH) on the silica surface. This causes the boronic acid to "stick" to the column, resulting in broad peaks that co-elute with your less polar product. The polychlorinated nature of your target compound already makes it quite nonpolar, placing its polarity closer to the boronic acid than one might expect.
-
Solutions & Rationale:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., 1M Na₂CO₃). The boronic acid, being acidic, will deprotonate to form a water-soluble boronate salt and move into the aqueous phase.[3][4] Your neutral, polychlorinated product will remain in the organic layer. Caution: Use a mild base and avoid prolonged exposure, as harsh basic conditions can sometimes degrade sensitive products.
-
Use of Alternative Stationary Phases: If chromatography is necessary for other impurities, avoid standard silica. Consider using neutral alumina, which is less acidic and reduces the risk of protodeboronation.[3] Alternatively, reversed-phase chromatography (C18) can be highly effective, as it separates based on hydrophobicity. Your polychlorinated product will be strongly retained, while the more polar boronic acid will elute earlier.
-
Derivatization to Boronic Ester: A preventative strategy involves converting the boronic acid to its pinacol ester before the coupling reaction. Boronic esters are less polar, more stable, and chromatograph much more cleanly on silica gel than their corresponding acids.[5][6]
-
Q2: My mass spectrometry results show a byproduct with a mass corresponding to the homocoupling of this compound (i.e., 2,2',3,3',4,4'-hexachlorobiphenyl). How can I remove this and prevent it in the future?
A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species.[7] The resulting symmetrical biaryl is typically nonpolar and has very similar chromatographic properties to the desired unsymmetrical product, making it one of the most challenging impurities to remove.
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling of the boronic acid. Inefficient reduction of a Pd(II) precatalyst can also leave residual Pd(II) that promotes this side reaction.
-
Purification Solutions:
-
Recrystallization: This is often the most effective method. The different symmetry and crystal packing properties of the homocoupled product compared to your target molecule can be exploited. Screen various solvent systems (e.g., hexane/ethyl acetate, toluene, ethanol/water) to find conditions where the desired product and the impurity have different solubilities.
-
Preparative HPLC: If recrystallization fails, preparative reversed-phase HPLC is a powerful, albeit more resource-intensive, option. The subtle differences in hydrophobicity between the target compound and the symmetrical byproduct can often be resolved with a long column and a shallow gradient.
-
-
Prevention Strategies:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed to remove oxygen. This is critical to maintain the Pd(0) state of the catalyst.[8]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II).[9] If using a Pd(II) precatalyst, ensure your conditions are sufficient for its complete in-situ reduction.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination step of the main catalytic cycle, outcompeting the homocoupling pathway.[9]
-
Q3: I'm seeing a volatile, nonpolar byproduct that I've identified as 1,2,3-trichlorobenzene. What is this from and how do I deal with it?
A3: This is the product of protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] It is particularly common with electron-deficient arylboronic acids and under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or the presence of excess water/protons).[10]
-
Causality: The boronic acid group can be replaced by a proton from water, solvent, or acidic impurities, especially when catalyzed by the palladium complex.
-
Purification & Prevention:
-
Removal: 1,2,3-trichlorobenzene is significantly more volatile than the high-molecular-weight biaryl products. It can often be removed by evaporation under high vacuum, provided your desired product is not volatile. Careful column chromatography can also easily separate this nonpolar impurity from the much more polar product.
-
Prevention: Use anhydrous solvents and reagents where possible. If an aqueous base is required, minimize the amount of water. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can significantly increase stability and reduce the rate of protodeboronation.[5][11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a polychlorinated biaryl synthesized from this compound?
A1: A multi-step strategy is most reliable. Start with an aqueous workup involving a basic wash (e.g., 1M Na₂CO₃) to remove the bulk of the unreacted boronic acid.[4] After drying and concentrating the organic phase, attempt recrystallization as the primary purification method. Polychlorinated biaryls are often crystalline solids, and this technique is excellent for removing both more polar and less polar impurities with different molecular shapes.[1] If recrystallization is unsuccessful or insufficient, column chromatography is the next step. For these nonpolar compounds, a gradient elution from hexane to a slightly more polar solvent like dichloromethane or ethyl acetate on silica gel is a good starting point.[12]
Q2: My final product is a solid, but it appears off-white or grayish. What causes this discoloration?
A2: A gray, black, or metallic tint is almost always due to residual palladium catalyst that has crashed out of solution as palladium black. This indicates that the catalyst has agglomerated and is no longer soluble. While often benign for characterization, it is a critical impurity for pharmaceutical applications.
-
Solution: To remove palladium black, first, try filtering the crude product solution through a pad of Celite® before concentration. If the discoloration persists in the solid product, dissolving it in a suitable solvent and filtering again through Celite® or a 0.45 µm syringe filter can be effective. For more stubborn cases, specialized scavengers (e.g., silica-based thiols or activated carbon) can be used to bind and remove dissolved palladium species.
Q3: Are there any safety considerations I should be aware of when working with these compounds?
A3: Yes. The products of these reactions are often polychlorinated biphenyls (PCBs) or structurally related compounds. PCBs are a class of persistent organic pollutants (POPs) and can be toxic.[13][14][15] Always handle these materials with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for your specific product and dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Section 3: Visual Guides & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification technique based on the nature of the crude product.
Caption: Decision tree for selecting a purification strategy.
Table 1: Common Impurities and Identification
| Impurity Name | Common Source | Typical TLC Rf (vs. Product) | Key Analytical Signature (MS) |
| This compound | Unreacted Starting Material | Lower | M+ corresponding to C₆H₄BCl₃O₂ |
| 2,2',3,3',4,4'-Hexachlorobiphenyl | Homocoupling of Boronic Acid | Very Similar | M+ approx. double the mass of the protodeboronated starting material |
| 1,2,3-Trichlorobenzene | Protodeboronation | Higher | M+ corresponding to C₆H₃Cl₃ |
| Phosphine Oxide | Ligand Oxidation | Higher or Lower (Polar) | M+ corresponding to your phosphine ligand + 16 amu |
| Palladium Black | Catalyst Decomposition | Stays at Baseline | N/A (Insoluble solid) |
Section 4: Detailed Experimental Protocols
Protocol 1: General Post-Suzuki Reaction Work-up and Extraction
This protocol is designed to remove the majority of inorganic salts, the palladium catalyst, and unreacted boronic acid before final purification.
-
Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc, ~10 volumes relative to the reaction solvent).
-
Filtration (Optional): If a significant amount of black precipitate (palladium black) is visible, filter the diluted mixture through a pad of Celite®. Wash the filter cake with additional EtOAc.
-
Aqueous Wash (Base): Transfer the filtrate to a separatory funnel and wash with 1M sodium carbonate (Na₂CO₃) solution. This step removes the acidic boronic acid.[3][4] Separate the layers.
-
Aqueous Wash (Brine): Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude solid or oil should be analyzed (e.g., by ¹H NMR, LC-MS) to assess the impurity profile before proceeding to the final purification step.
Protocol 2: Recrystallization of a Polychlorinated Biaryl
This protocol provides a systematic approach to purifying a solid product.
-
Solvent Screening: In small vials, test the solubility of ~10-20 mg of your crude product in various hot and cold solvents (e.g., hexanes, toluene, ethanol, isopropanol, ethyl acetate, and mixtures thereof). An ideal single solvent for recrystallization will dissolve the product when hot but not when cold. For a two-solvent system, the product should be soluble in one ("solvent") and insoluble in the other ("anti-solvent").
-
Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent or solvent system.
-
Hot Filtration (Optional): If insoluble impurities (like palladium black or baseline material) are present, perform a rapid gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If necessary, cool the flask further in an ice bath or refrigerator.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Assess purity by NMR, LC-MS, and melting point.
Section 5: References
-
Benchchem. (2025). Technical Support Center: Purification of Benzylboronic Acid and its Derivatives. 3
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. --INVALID-LINK--
-
Zelinski, R., & Fishbein, L. (1965). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL.
-
Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. 7
-
Benchchem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. 8
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3363.
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters?--INVALID-LINK--
-
Pang, G. F., Fan, C. L., Liu, Y. M., Cao, Y. Z., Zhang, J. J., Fu, B. L., & Li, Z. Y. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Science, 16(2), 268-271.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?--INVALID-LINK--
-
Google Patents. (2005). Process for purification of boronic acid and its derivatives. --INVALID-LINK--
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry.
-
Singh, R., Kumar, M., Kumar, V., & Kumar, A. (2019). Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation. Microorganisms for Sustainability, 10, 165-188.
-
Diers, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. --INVALID-LINK--
-
EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4455-4490.
-
ResearchGate. (2004). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry.
-
Benchchem. (2025). Common impurities in 2,3,4-Trichlorobenzenethiol and their removal.
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--
-
Hrast, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
-
Boron Molecular. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
-
Mousa, M. A., et al. (1998). Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination. Environmental Health Perspectives, 106(Suppl 6), 1409–1418.
-
PubChem. (n.d.). 2,3,5-Trichlorophenylboronic acid.
-
Zhang, Y., et al. (2023). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. International Journal of Molecular Sciences, 24(13), 10834.
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. --INVALID-LINK--
-
Joshi, S. N., et al. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 15(7), 4568–4586.
-
Wu, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2883-2889.
-
ChemicalBook. (n.d.). 2,3,5-Trifluorophenylboronic acid CAS#: 247564-73-4.
-
Diamond, M. L., et al. (2022). Persistent Problem: Global Challenges to Managing PCBs. Environmental Science & Technology, 56(10), 6033-6042.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,3,4-Trichlorophenylboronic Acid Stability and Shelf-Life
Welcome to the technical support center for 2,3,4-Trichlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability and shelf-life of this versatile reagent. The following information is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability and shelf-life of this compound?
A1: The stability of this compound, like other arylboronic acids, is principally influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation.[1] The rate of these degradation processes is accelerated by exposure to moisture, air (oxygen), light, and non-neutral pH conditions.[1]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions.[1]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (2,3,4-trichlorophenol) as byproducts.[1] This is a significant issue, as the presence of these impurities can complicate reaction outcomes and product purification.
Q2: What are the ideal storage conditions to maximize the shelf-life of solid this compound?
A2: To ensure the long-term stability of solid this compound, it is crucial to minimize its exposure to atmospheric moisture and oxygen. The following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (below 4°C/39°F) | Minimizes the rate of degradation reactions.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Prevents oxidation of the boronic acid.[1] |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can catalyze degradation. |
Q3: My this compound is stored as a solution. What are the best practices for maintaining its stability?
A3: The stability of boronic acids in solution is generally lower than in their solid state. For solutions of this compound, the following guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Aprotic solvents (e.g., THF, dioxane) are preferred over protic solvents (e.g., methanol, water). | Aprotic solvents minimize the risk of solvolysis and protodeboronation. |
| Storage Temperature | -20°C to -80°C for long-term storage. | Significantly slows down degradation pathways in solution.[1] |
| Atmosphere | Store under an inert atmosphere. | Prevents oxidative degradation. |
| pH | Maintain a neutral pH if an aqueous or protic solvent is necessary. | Both acidic and basic conditions can accelerate protodeboronation.[1] |
It is highly recommended to prepare solutions fresh for each use. If storage is necessary, do so for the shortest possible time.
Troubleshooting Guides
Scenario 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Question: I am experiencing inconsistent and lower-than-expected yields in my Suzuki-Miyaura coupling reactions using this compound from a previously opened bottle. What could be the cause and how can I troubleshoot this?
Answer: This is a common issue often linked to the degradation of the boronic acid. Here's a systematic approach to troubleshoot and resolve the problem:
1. Assess the Quality of the Boronic Acid:
-
Visual Inspection: Examine the solid for any changes in color or texture. Clumping or discoloration can indicate hydration or degradation.
-
Purity Analysis: If possible, analyze the purity of your this compound using techniques like ¹H NMR, ¹¹B NMR, or HPLC.[2] The presence of signals corresponding to 2,3,4-trichlorophenol or boric acid are indicative of degradation.
2. Experimental Workflow for Troubleshooting:
A workflow for troubleshooting low Suzuki coupling yields.
3. Corrective Actions:
-
Use a Fresh Batch: The most straightforward solution is to use a fresh, unopened bottle of this compound.
-
Purification of Existing Stock: If a fresh batch is unavailable, consider purifying the existing stock. Recrystallization from an appropriate solvent can remove impurities.
-
Formation of Boronate Esters: A highly effective strategy to enhance stability is the in-situ or prior formation of a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][3] MIDA boronates are particularly noteworthy for their benchtop stability and ability to slowly release the active boronic acid under reaction conditions.[3]
Scenario 2: Observation of Protodeboronation Byproduct in Reaction Mixture
Question: I am observing a significant amount of 1,2,3-trichlorobenzene as a byproduct in my reaction, indicating protodeboronation of my this compound. How can I mitigate this side reaction?
Answer: Protodeboronation is a common side reaction, especially under non-optimal conditions.[4] Here’s how to address it:
1. Understanding the Mechanism:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be catalyzed by acid, base, or even transition metals, and is often exacerbated by the presence of water.
References
Technical Support Center: Protodeboronation of 2,3,4-Trichlorophenylboronic Acid
Introduction: Navigating the Challenges of a Highly Deactivated Substrate
Welcome to the technical support guide for the protodeboronation of 2,3,4-trichlorophenylboronic acid. This process, which replaces a carbon-boron bond with a carbon-hydrogen bond, is a crucial transformation in organic synthesis. It can be used as a strategic step to remove a directing group or as an undesired side reaction that chemists aim to suppress.[1] The substrate , this compound, presents a significant challenge due to the cumulative electron-withdrawing effects of the three chlorine substituents. These effects deactivate the aromatic ring, making the C-B bond particularly resistant to cleavage under standard conditions.
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the reaction, robust troubleshooting strategies for common experimental hurdles, and detailed protocols to ensure reproducible success.
Part 1: Foundational Principles & Key Challenges
This section addresses the fundamental "why" behind the experimental observations, focusing on the unique reactivity of your substrate.
Q1: What is the general mechanism of protodeboronation, and how does it apply here?
A: Protodeboronation is the protonolysis of a C-B bond.[1] The reaction can proceed through several pathways, primarily catalyzed by acid or base.[1]
-
Acid-Catalyzed Pathway: In this mechanism, the boronic acid is protonated, making the boron center more electrophilic and facilitating the cleavage of the C-B bond by a proton source.
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid forms a more electron-rich boronate species ([ArB(OH)₃]⁻). For typical arylboronic acids, this intermediate is then protonated by a proton source like water in a rate-limiting step.[1][2]
However, for highly electron-deficient systems like this compound, the situation is more complex. The strong inductive effect of the chlorine atoms significantly increases the Lewis acidity of the boron center and destabilizes any potential transient aryl anion intermediates. Research on polyhalogenated systems suggests that these substrates have a negligible susceptibility to acid-catalyzed protodeboronation and can undergo rapid decomposition under certain basic conditions through alternative dissociative mechanisms.[3][4]
Q2: Why is this compound so difficult to protodeboronate?
A: The primary challenge stems from the electronic properties of the substrate. The three electron-withdrawing chlorine atoms have two major consequences:
-
Deactivation of the Aryl Ring: They pull electron density away from the aromatic ring, making the ipso-carbon (the carbon attached to boron) less nucleophilic and therefore less susceptible to protonation.
-
Increased C-B Bond Strength: The inductive effects strengthen the carbon-boron bond, requiring more forcing conditions (higher temperatures, stronger reagents) to achieve cleavage.
Studies have shown that arylboronic acids with electron-withdrawing groups generally require longer reaction times for acid-promoted protodeboronation, proving that electron deficiency at the C-B bond does not favor the reaction.[5]
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a direct Q&A to address the most common issues encountered in the lab.
| Problem | Primary Cause(s) | Recommended Solution(s) |
| 1. Incomplete or Stalled Reaction | Insufficient activation of the C-B bond; inappropriate choice of acid or base catalyst; low reaction temperature. | Switch to a stronger acid catalyst (e.g., refluxing acetic acid or trifluoroacetic acid). Alternatively, explore metal-catalyzed conditions (e.g., Ag⁺ or Cu²⁺ salts) which can facilitate the reaction under milder conditions.[6][7][8] Increase reaction temperature incrementally while monitoring for decomposition. |
| 2. Formation of Byproducts | Oxidative degradation of the boronic acid to form 2,3,4-trichlorophenol; reaction with solvent; homocoupling. | Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize oxidation.[9] Choose a robust solvent that is stable under the reaction conditions. Analyze byproducts by LC-MS or GC-MS to identify their structures and adjust the reaction strategy accordingly.[10] |
| 3. Poor Reproducibility | Variability in reagent quality (especially water content); inconsistent heating; atmospheric leaks. | Use anhydrous solvents and dry reagents where possible. Ensure consistent and accurate temperature control. Meticulously maintain an inert atmosphere throughout the experiment.[9] |
| 4. Reaction Works, but is Too Slow | The reaction conditions are on the borderline of the activation energy required for this deactivated substrate. | Optimize the catalyst system. For acid-promoted reactions, acetic acid is often a good solvent and reagent.[5] For base-promoted pathways, consider additives like silver or copper salts which can dramatically accelerate the rate.[7][8] |
Part 3: Experimental Protocols & Workflows
Here, we provide detailed, actionable protocols for achieving and troubleshooting the desired transformation.
Protocol A: Acid-Promoted Protodeboronation
This protocol is a robust starting point for electron-deficient substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagents: Add glacial acetic acid (approx. 0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 118 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots, quenching with saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.[10][11][12] The disappearance of the starting material and the appearance of 1,2,3-trichlorobenzene confirms the reaction progress.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Metal-Catalyzed Protodeboronation
If acid-promoted methods are insufficient, a silver-catalyzed approach offers a powerful alternative.[6][7]
-
Setup: To a reaction vial, add this compound (1.0 eq), Ag₂O (10 mol%), and a base such as K₃PO₄ (2.0 eq).
-
Atmosphere: Seal the vial and purge with Argon or Nitrogen.
-
Solvent: Add a mixture of a polar organic solvent and water (e.g., EtOH/H₂O 1:1) to the vial.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described in Protocol A.
Workflow: Troubleshooting Low Conversion
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 2,3,4-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues related to catalyst deactivation and poisoning when using 2,3,4-trichlorophenylboronic acid in cross-coupling reactions. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to solve complex catalytic challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the likely causes related to the catalyst?
A1: Low conversion is a frequent issue when working with polychlorinated substrates like this compound. The primary causes are often related to both the electronic nature of the substrate and its potential to deactivate the palladium catalyst.
-
Electronic Effects: The three electron-withdrawing chlorine atoms on the phenyl ring decrease the nucleophilicity of the boronic acid. This can significantly slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1]
-
Catalyst Poisoning by Chloride: While the chlorine atoms on the boronic acid are generally stable, trace impurities or side reactions can generate chloride ions. These ions can interact with the palladium center, forming inactive or less active palladium-chloride complexes, thereby poisoning the catalyst.[2][3]
-
Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a common sign of catalyst decomposition. This can be caused by factors such as the presence of oxygen, high temperatures, or unsuitable ligands that fail to stabilize the Pd(0) species.[4]
-
Homocoupling of Boronic Acid: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, consuming the starting material and leading to the formation of inactive Pd(II) species.[5][6]
Q2: I observe the formation of significant byproducts, including homocoupled boronic acid and potential dechlorination products. How can I minimize these?
A2: The formation of byproducts points to specific, competing reaction pathways that need to be suppressed.
-
Minimizing Homocoupling: This side reaction is often driven by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to homocoupling.[6]
-
Solution: Ensure rigorous degassing of all solvents and reagents. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using freeze-pump-thaw cycles.[1] Maintaining a positive pressure of inert gas throughout the reaction is critical.
-
-
Preventing Dechlorination (Hydrodechlorination): In the presence of a hydrogen source (which can be unintentionally generated in situ), palladium catalysts are highly effective at hydrodechlorination.[7][8] This side reaction can consume your starting material or product.
-
Solution: Avoid potential hydrogen sources. If using a hydride base, switch to a non-hydride alternative. Ensure solvents are anhydrous and free from alcohols that can act as hydrogen donors under certain conditions.
-
Q3: My reaction starts well but then stalls. Is this indicative of catalyst deactivation?
A3: Yes, a reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation. The catalyst is active initially but is progressively poisoned or degraded over the course of the reaction.
-
Progressive Poisoning: Trace impurities in the this compound or other reagents can slowly bind to the palladium active sites, reducing the catalyst's efficacy over time.[9]
-
Thermal Degradation: Many palladium catalysts, especially those with less robust ligands, can degrade at the high temperatures often required for coupling with electron-deficient substrates.
-
Product Inhibition: In some cases, the product itself can bind to the catalyst more strongly than the starting materials, leading to product inhibition and a stalled reaction.
Troubleshooting Guides & Protocols
Issue 1: Low Yield and Incomplete Conversion
This is the most common problem encountered. The following workflow will help you systematically diagnose and resolve the issue.
Caption: Troubleshooting workflow for low conversion.
-
Reagent Purity Check:
-
Ensure the this compound is of high purity. Impurities can be a source of catalyst poisons.
-
Use freshly purchased or purified aryl halide.
-
-
Catalyst and Ligand Selection:
-
For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Use a high-activity catalyst system. Buchwald G3 or G4 precatalysts with ligands like SPhos, XPhos, or RuPhos are excellent starting points.[4] These bulky, electron-rich phosphine ligands promote the oxidative addition and reductive elimination steps.[10]
-
-
Strict Inert Atmosphere Protocol:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a finely ground, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the flask, and cycle between vacuum and argon/nitrogen at least three times.
-
Add the palladium precatalyst and ligand under a positive flow of inert gas.
-
Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[11]
-
-
Reaction Execution and Monitoring:
-
Heat the reaction to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour). If the reaction stalls, a small, additional charge of the catalyst can be added under inert conditions to test for deactivation.
-
Issue 2: Catalyst Poisoning and Deactivation
If optimization of conditions doesn't solve the problem, direct catalyst poisoning is a strong possibility.
Caption: Common catalyst poisoning pathways.
-
Feedstock Purification:
-
If impurities in the boronic acid are suspected, consider purifying it by recrystallization.
-
Filtering reaction solvents through a plug of activated alumina can remove trace polar impurities.[12]
-
-
Use of Additives:
-
In cases of suspected chloride poisoning or difficult oxidative addition with an aryl chloride partner, additives can be beneficial.
-
Tetrabutylammonium bromide (TBAB): Can act as a phase-transfer catalyst and may help stabilize palladium nanoparticles.[10]
-
Sodium Iodide (NaI): Can facilitate the reaction of aryl chlorides via a Finkelstein-type halide exchange, converting the more inert C-Cl bond to a more reactive C-I bond in situ.[10]
-
-
Catalyst Regeneration (for heterogeneous catalysts):
-
While less common for homogeneous catalysts used in fine chemical synthesis, if you are using a supported catalyst like Pd/C, regeneration might be an option, though often with limited success for this type of reaction.
-
Regeneration typically involves high-temperature treatments to burn off organic residues or chemical washing to remove poisons.[13][14][15] However, this is often not practical or effective for poisons that strongly chelate to the metal.
-
| Catalyst System | Ligand Type | Expected Outcome with this compound | Reference |
| Pd(PPh₃)₄ | Monodentate, less electron-rich | Often sluggish, prone to decomposition at high temps. | [6] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Monodentate, bulky, electron-rich | Improved activity over PPh₃, better for hindered substrates. | [16] |
| XPhos Pd G3 | Buchwald Palladacycle | High activity, good for electron-deficient and hindered partners. | [10] |
| Reaction Additive | Function | When to Use | Reference |
| TBAB | Phase-transfer / Stabilizer | Sluggish reactions, especially with aryl chlorides. | [10] |
| NaI | Halide Exchange Promoter | When using an aryl chloride as the coupling partner. | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2,3,4-Trichlorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2,3,4-trichlorophenylboronic acid in synthetic applications, with a particular focus on the critical role of solvent selection. As an electron-deficient and sterically hindered reagent, this compound presents unique challenges that require careful optimization of reaction conditions to achieve desired outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most likely causes?
A1: Low yields with this substrate are typically traced back to one of three main factors: catalyst inefficiency, reagent decomposition, or suboptimal reaction conditions.
-
Catalyst System: this compound is an electron-deficient coupling partner, and the C-Cl bonds of the product can be challenging for some palladium catalysts to activate in subsequent steps if a polychlorinated aryl halide is used. Ensure you are using a sufficiently electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) to promote efficient oxidative addition and reductive elimination.[1][2]
-
Protodeboronation: This is the most common side reaction for electron-deficient arylboronic acids.[3][4] The boronic acid group is replaced by a hydrogen atom, consuming your starting material. This is highly influenced by the solvent, base, and presence of water. See the detailed troubleshooting guide below (Q3) for mitigation strategies.
-
Solvent & Base Combination: The solubility of the boronic acid and the inorganic base is critical. A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is often necessary to bring all components into reactive proximity.[5][6] The choice of base is also crucial; weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides to minimize protodeboronation.[1][7]
Q2: I am observing a significant amount of a side-product corresponding to 1,2,3-trichlorobenzene. What is this, and how can I prevent its formation?
A2: This side-product is the result of protodeboronation , a hydrolytic cleavage of the C–B bond.[4][8] For electron-deficient arylboronic acids like this compound, this process can be accelerated under both acidic and, more commonly, basic aqueous conditions used in Suzuki-Miyaura couplings.[3][7]
To minimize protodeboronation:
-
Use Anhydrous Conditions where possible: While some water is often necessary to dissolve the base and facilitate transmetalation, excess water should be avoided.[9] Use thoroughly dried, degassed solvents.
-
Select the Right Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][10]
-
Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[11] Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can significantly reduce the rate of protodeboronation.[12][13]
Q3: this compound has poor solubility in my chosen solvent system. What are my options?
A3: Poor solubility is a common issue that hinders reactivity. Phenylboronic acid itself has high solubility in polar solvents like acetone and ethers but very low solubility in hydrocarbons.[14][15]
-
Polar Aprotic Solvents: Solvents like DMF, dioxane, or THF are excellent starting points.[5] They are generally good at dissolving both the organoboron reagent and the palladium catalyst complex.
-
Biphasic Mixtures: A mixture of an organic solvent (like toluene, dioxane, or THF) with water is standard for Suzuki couplings.[5] The water helps dissolve the inorganic base, while the organic solvent dissolves the boronic acid and aryl halide. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Alcohols: Adding a co-solvent like isopropanol or ethanol can sometimes improve solubility and reaction rates.[9][16] However, be aware that protic solvents can also participate in side reactions.[17]
Part 2: Troubleshooting Guide: Optimizing Solvent Systems
The choice of solvent is arguably the most critical parameter to adjust when working with challenging substrates. The solvent influences catalyst activity, reagent stability, and even reaction selectivity.[9][18]
Issue: Low to No Product Formation
This troubleshooting workflow helps diagnose and solve issues of low reactivity.
Caption: Troubleshooting workflow for low-yield reactions.
Data Presentation: Impact of Solvent on Suzuki-Miyaura Couplings
The following table summarizes general trends for solvents in Suzuki-Miyaura reactions, particularly relevant for challenging, electron-deficient substrates.
| Solvent System | Type | Typical Base | Key Considerations & Impact on Reactivity | Reference |
| Toluene/H₂O | Nonpolar, Biphasic | K₃PO₄, K₂CO₃ | Good for general-purpose couplings. Can require higher temperatures. Tends to favor reaction at C-Cl bonds over C-OTf.[9] | [9] |
| Dioxane/H₂O | Polar Ether, Biphasic | K₃PO₄, Cs₂CO₃ | Excellent solvent for a wide range of substrates due to good solubility of both organic and inorganic reagents. A very common starting point.[1][5] | [1][5] |
| THF/H₂O | Polar Ether, Biphasic | NaOH, K₂CO₃ | Versatile and effective, but lower boiling point limits reaction temperature. Similar selectivity profile to other nonpolar solvents.[5][9] | [5][9] |
| DMF or Acetonitrile (MeCN) | Polar Aprotic | Na₂CO₃, Et₃N | Can be effective for poorly soluble substrates. However, these coordinating solvents can alter catalyst behavior and selectivity, sometimes favoring reaction at triflates over chlorides.[9][18][19] | [9][18][19] |
| Alcohols (e.g., iPrOH)/H₂O | Protic, Biphasic | K₃PO₄ | Can improve conversion for sluggish reactions and may offer unique selectivity.[9] Useful with hydrophilic substrates.[16] | [9][16] |
Part 3: Experimental Protocols & Mechanistic Insights
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
1,4-Dioxane and Water (degassed, 5:1 v/v)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1][2]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for consumption of the aryl bromide and formation of the desired product, as well as the 1,2,3-trichlorobenzene byproduct.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Mechanistic Consideration: The Competing Pathways
The solvent system directly impacts the equilibrium and kinetics of the catalytic cycle and the competing protodeboronation pathway.
Caption: Competing reaction pathways for this compound.
Causality Behind Solvent Choices:
-
Transmetalation Step: The transmetalation step is often rate-determining. It is generally accepted to proceed via the reaction of an organoboronate species (formed from the boronic acid and base) with the Pd(II)-halide complex, or between the neutral boronic acid and a Pd(II)-hydroxo complex.[20][21] The solvent's ability to dissolve the base and water's presence are critical for generating the active boron species and the Pd-hydroxo complex.[9][21]
-
Catalyst Coordination: Coordinating solvents like MeCN or DMF can bind directly to the palladium center.[19] This can alter the electronic properties and steric environment of the catalyst, sometimes leading to a switch in chemoselectivity (e.g., favoring reaction at a C-OTf bond over a C-Cl bond).[9][18] For substrates like this compound, non-coordinating solvents like toluene or THF are often a safer starting point to avoid unpredictable catalyst behavior.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimal Base Selection for 2,3,4-Trichlorophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with electronically-demanding substrates. Here, we provide in-depth, field-proven insights into optimizing reaction conditions for 2,3,4-Trichlorophenylboronic acid, a valuable but often challenging building block. Our focus is to move beyond generic protocols and explain the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs): The Core Principles
This section establishes the foundational knowledge required for troubleshooting. Understanding why a base is necessary and how it interacts with an electron-deficient boronic acid is the first step toward optimizing your reaction.
Question 1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?
Answer: The base is not merely an additive; it is a critical activator in the catalytic cycle.[1][2] Its primary role is to convert the neutral, trivalent boronic acid (ArB(OH)₂) into a more nucleophilic, tetravalent boronate species (e.g., [ArB(OH)₃]⁻).[3][4] This "ate" complex is significantly more reactive and readily participates in the crucial transmetalation step with the palladium(II) complex, transferring its aryl group to the palladium center.[1][4][5] Without the base, the transmetalation step is often prohibitively slow, leading to reaction failure.[1]
Question 2: Why is this compound considered an "electron-deficient" and challenging substrate?
Answer: this compound is characterized by three electron-withdrawing chlorine atoms on the aromatic ring. This has two major consequences:
-
Increased Lewis Acidity: The electron-withdrawing groups make the boron atom more electron-poor (more Lewis acidic), which can facilitate the initial formation of the boronate complex.
-
Increased Susceptibility to Protodeboronation: The strong inductive effect of the chlorides makes the ipso-carbon (the carbon attached to boron) more electrophilic and weakens the Carbon-Boron bond. This makes the C-B bond highly susceptible to cleavage by a proton source (like water), a detrimental side reaction known as protodeboronation.[6][7]
Electron-deficient arylboronic acids are known to be problematic coupling partners, often requiring specialized conditions to avoid decomposition and achieve efficient coupling.[8]
Question 3: What is protodeboronation, and why is it the primary challenge with this specific boronic acid?
Answer: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, yielding 1,2,3-trichlorobenzene as a byproduct instead of your desired coupled product.[3][6] This reaction is often catalyzed by the same bases used to promote the Suzuki coupling, creating a direct competition with the productive pathway.[9]
For highly electron-deficient systems like this compound, this process can be rapid, especially under harsh basic conditions in the presence of water.[6][7] The trihydroxyboronates formed from these acids can be inherently unstable.[7] Minimizing protodeboronation is therefore the central challenge and the primary goal of base optimization for this substrate.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of the cause and a series of actionable solutions.
Problem 1: My reaction yield is very low or I'm only recovering starting material.
Question: I've set up my Suzuki coupling with this compound using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O), but the yield is negligible. What are the most common base-related causes?
Answer: Low yields with this substrate often point to an imbalance in reactivity, where the conditions are insufficient to promote cross-coupling but may be harsh enough to cause reagent decomposition.
Potential Causes & Solutions:
-
Insufficient Base Strength or Solubility: While strong bases are risky, a base that is too weak or poorly soluble (like K₂CO₃ in some organic solvents) may not generate the boronate species efficiently, stalling the catalytic cycle.[3]
-
Rapid Protodeboronation: Your boronic acid may be decomposing faster than it couples. This is highly likely if you are using strong aqueous bases like NaOH or KOH.
-
Solution 1: Use a Milder, Non-Aqueous Base System. Avoid strong hydroxide bases. Use finely powdered K₃PO₄ or Cesium Carbonate (Cs₂CO₃) under anhydrous conditions.[12] Water is the primary proton source for protodeboronation, so its exclusion can dramatically improve the lifetime of the boronic acid.[11]
-
Solution 2: The "Cesium Effect". Cesium bases like Cs₂CO₃ often outperform their potassium or sodium counterparts.[13] This is sometimes attributed to the higher solubility of cesium salts in organic solvents, which can accelerate the desired transmetalation step. Some studies suggest cesium may also inhibit palladium degradation pathways.[14]
-
-
Incompatible Catalyst/Base Combination: Some catalyst systems work optimally with specific bases. For electron-deficient substrates, a simple Pd(PPh₃)₄ catalyst may not be active enough.
Problem 2: I'm observing significant formation of 1,2,3-trichlorobenzene.
Question: My main product is the protodeboronated arene. How can I specifically suppress this side reaction?
Answer: The formation of 1,2,3-trichlorobenzene is a clear indicator that protodeboronation is the dominant reaction pathway. Your primary goal is to change the conditions to favor the cross-coupling kinetics over the decomposition kinetics.
Strategies to Minimize Protodeboronation:
-
Switch to Anhydrous Conditions: This is the most critical adjustment. Water is the proton donor in this side reaction. By removing it, you starve the protodeboronation pathway.
-
Use Fluoride-Based Anions: Potassium fluoride (KF) can be an effective base for substrates prone to protodeboronation.[11] The fluoride ion is thought to form a highly nucleophilic trifluoroborate species [ArBF₃]K in situ, which is competent for transmetalation while being less susceptible to hydrolysis.
-
Convert to a Boronic Ester: If protodeboronation remains problematic, converting the boronic acid to a more stable derivative is a robust strategy. Pinacol esters (Bpin) are the most common choice.[10][16][17] They are generally more stable to basic conditions and less prone to protodeboronation but still sufficiently reactive for coupling.[16][18]
-
Workflow:
-
React this compound with pinacol to form the pinacol ester.
-
Purify the ester by column chromatography or recrystallization.
-
Use the isolated, stable pinacol ester in your Suzuki-Miyaura coupling reaction under the optimized base conditions (e.g., K₃PO₄).
-
-
Data-Driven Base Selection
The optimal base is highly dependent on the specific coupling partners, catalyst, and solvent. The following table provides a summary to guide your initial screening experiments.
| Base | Relative Strength | Typical Solvents | Pros | Cons | Recommendation for this compound |
| NaOH, KOH | Very Strong | H₂O, Toluene/H₂O, EtOH/H₂O | Inexpensive, highly soluble in water. | High risk of rapid protodeboronation and hydrolysis of sensitive functional groups.[3] | AVOID. Generally unsuitable for this electron-deficient substrate. |
| Na₂CO₃, K₂CO₃ | Moderate | Toluene/H₂O, DMF, Dioxane/H₂O | Common, inexpensive, and effective for many standard couplings.[10] | Can still promote protodeboronation; often has poor solubility in purely organic solvents.[3][19] | Use with caution. May work in some systems but is often suboptimal. A starting point if others fail. |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | Often gives higher yields than K₂CO₃ (the "Cesium Effect").[13][14] Better solubility in organic media. | More expensive than potassium or sodium bases. | Excellent Choice. A very strong candidate, especially in anhydrous or nearly anhydrous systems. |
| K₃PO₄ | Strong | Dioxane, Toluene, 2-MeTHF | Excellent for challenging couplings, including those with aryl chlorides and hindered substrates.[10][20] | Can be hygroscopic; must be finely powdered and dried for best results in anhydrous reactions.[12] | Primary Recommendation. The best starting point for optimization with this substrate. |
| KF, CsF | Weak | Dioxane, Toluene | Minimizes protodeboronation by forming trifluoroborates in situ.[11] | Can be less reactive, sometimes requiring higher temperatures or longer reaction times. | A good alternative to try if K₃PO₄ or Cs₂CO₃ still result in significant protodeboronation. |
| NaOtBu, KOtBu | Very Strong | Toluene, THF, Dioxane | Highly reactive, often used for difficult couplings at low temperatures. | Highly sensitive to moisture. Can cause decomposition of functional groups. Not typically a first choice. | Use as a last resort for very unreactive coupling partners, under strictly anhydrous conditions. |
Visualized Workflows & Mechanisms
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the essential steps of the reaction, highlighting the critical activation of the boronic acid by the base (B⁻).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. compunetics.net [compunetics.net]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boron Suzuki Coupling | Borates Today [borates.today]
- 18. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Homocoupling of 2,3,4-Trichlorophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: the undesired homocoupling of 2,3,4-Trichlorophenylboronic acid. Due to its electron-deficient nature and steric hindrance, this particular substrate is highly susceptible to forming a symmetrical 2,2',3,3',4,4'-hexachlorobiphenyl byproduct, which reduces the yield of your target molecule and complicates purification.
This document is structured as a series of frequently asked questions (FAQs) and detailed protocols designed to help you diagnose issues and implement effective strategies to favor the desired cross-coupling pathway.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during cross-coupling reactions with this compound.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is it and why is it forming?
A1: The byproduct you are observing is almost certainly the result of homocoupling , where two molecules of your this compound react with each other. This is a prevalent side reaction in palladium-catalyzed couplings and significantly reduces the yield of your desired product.[1]
There are two primary mechanisms responsible for this undesired reaction:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in your reaction solvent can oxidize the catalytically active Palladium(0) species to Palladium(II).[2][3] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate the Pd(0) catalyst, creating a parasitic cycle.[4][5] The key intermediate in this process is often a palladium peroxo complex.[6][7]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to form the homocoupled product before the primary catalytic cycle is established.[2][5] This is particularly problematic at the beginning of the reaction.
Q2: My cross-coupling yield is low, and the main byproduct is the hexachlorobiphenyl dimer. What is the first and most critical parameter I should check?
A2: The most critical factor to address is the rigorous exclusion of oxygen . Because the oxygen-mediated pathway is the dominant cause of homocoupling, ensuring a truly inert atmosphere is paramount.[3][4]
Troubleshooting Checklist for Oxygen Exclusion:
-
Solvent Degassing: Are you adequately degassing your solvents? A simple bubbling of argon or nitrogen for a few minutes is often insufficient.
-
Inert Atmosphere: Is your reaction vessel properly sealed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time?
-
Recommended Method: Utilize Schlenk line techniques or a glovebox for reagent addition and reaction setup.[8]
-
-
Reagent Purity: Ensure all reagents, especially the boronic acid and base, are dry and have been handled to minimize air exposure.
Q3: I am using Palladium(II) acetate (Pd(OAc)₂) as my catalyst. Could this be a major contributor to the homocoupling?
A3: Yes, it very well could be. As mentioned in A1, Pd(II) precatalysts can directly promote homocoupling.[2] This reaction serves as one of the pathways to reduce Pd(II) to the active Pd(0) state, but at the cost of your starting material.[5]
Strategic Recommendations:
-
Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). This eliminates the initial Pd(II)-mediated pathway.[9]
-
Use Modern Precatalysts: Employ modern, well-defined precatalysts (e.g., Buchwald G3 or G4 Palladacycles). These are designed for rapid, clean conversion to the active Pd(0) species, which can outcompete the homocoupling side reaction.[10][11]
Q4: What is the best catalyst and ligand combination for suppressing homocoupling with an electron-deficient and hindered substrate like this compound?
A4: For challenging substrates, the choice of ligand is crucial. You need a ligand that accelerates the desired catalytic cycle (specifically, oxidative addition and reductive elimination) to a rate that significantly outpaces the homocoupling pathway.
Recommended Ligands:
-
Bulky, Electron-Rich Monodentate Phosphines: These are the gold standard for difficult couplings. Ligands such as SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) and XPhos (Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine) are excellent choices.[12][13]
Q5: How does my choice of base impact the homocoupling of an electron-deficient boronic acid?
A5: The base is critical for activating the boronic acid into a more nucleophilic boronate anion, which is necessary for the transmetalation step.[14] For an electron-deficient boronic acid like this compound, the transmetalation step is often slow.[15]
Base Selection Strategy:
-
Use a Stronger, Non-Nucleophilic Base: A stronger base is often required to promote the formation of the boronate and accelerate the sluggish transmetalation. Finely ground, anhydrous potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) are highly effective choices.[14][15]
-
Avoid: Weaker bases like sodium bicarbonate (NaHCO₃) may not be sufficient. Strong, nucleophilic bases like sodium hydroxide (NaOH) or alkoxides should be used with caution as they can promote other side reactions, though they are effective in some systems.[14][16]
Q6: Beyond optimizing the catalyst, base, and atmosphere, are there any additives that can actively suppress homocoupling?
A6: Yes. A highly effective, yet underutilized, strategy is the addition of a mild reducing agent to the reaction mixture.
-
Recommended Additive: Potassium Formate (HCO₂K)
-
Mechanism of Action: Adding potassium formate (or sodium formate) helps to scavenge residual Pd(II) species, keeping the palladium catalyst in its active Pd(0) oxidation state.[4][17] This directly inhibits the Pd(II)-mediated homocoupling pathway without being so strongly reducing that it interferes with the main catalytic cycle.[4] This strategy has been shown to achieve nearly complete suppression of homocoupling.[17]
-
Q7: Can the order in which I add my reagents make a difference?
A7: Absolutely. A simple but powerful procedural modification is to delay the addition of the boronic acid.
-
Recommended Procedure:
-
Combine the aryl halide, base, ligand, and palladium catalyst in the degassed solvent.
-
Heat this mixture under an inert atmosphere for a short period (e.g., 10-15 minutes at 60-80 °C).[3]
-
Then, add the this compound (as a solid or a solution in degassed solvent).
-
Causality: This "pre-heating" method allows the active Pd(0) catalyst to form and undergo oxidative addition with the aryl halide first.[3] This sequesters the catalyst in the productive cycle, ensuring that when the boronic acid is introduced, the catalyst is ready for transmetalation rather than being available for homocoupling.
-
Part 2: Mechanistic Pathways
Understanding the competing reaction pathways is key to rationally designing your experiment for success. The desired Suzuki-Miyaura cycle must be accelerated while the parasitic homocoupling cycles are suppressed.
Caption: Competing pathways: The desired Suzuki cycle vs. undesired homocoupling.
Part 3: Recommended Protocols & Data
The following protocols integrate the best practices discussed above to minimize the homocoupling of this compound.
Experimental Workflow
Caption: Recommended workflow for minimizing homocoupling.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system and optimal conditions to favor cross-coupling.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Final Degassing: Sparge the resulting suspension with a subsurface stream of Argon for 5-10 minutes.
-
Reagent Addition: Add the this compound as a solid under a positive flow of Argon.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting aryl halide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suppressive Strategy Using a Mild Reductant
This protocol incorporates potassium formate to actively inhibit the homocoupling pathway.[4][17]
Materials:
-
Same as Protocol 1, with the addition of:
-
Potassium Formate (HCO₂K) (1.5 equiv)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide, K₃PO₄, potassium formate , and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, or a precatalyst).
-
Follow steps 2-8 as described in Protocol 1. The presence of potassium formate will help maintain the catalyst in the Pd(0) state throughout the reaction.
Data Summary: Parameter Effects on Homocoupling
The following table summarizes the expected effect of key reaction parameters on the formation of the undesired homocoupling byproduct.
| Parameter | Standard Condition | Optimized Condition for Minimizing Homocoupling | Rationale |
| Atmosphere | Air / Incomplete Inerting | Rigorous Inerting (Schlenk/Glovebox) & Degassing | Prevents O₂-mediated oxidation of Pd(0) to Pd(II), the primary cause of homocoupling.[4] |
| Pd Source | Pd(OAc)₂ / PdCl₂ | Pd₂(dba)₃ or Buchwald Precatalysts (G3/G4) | Avoids or minimizes the concentration of Pd(II) species that can directly cause homocoupling.[5][11] |
| Ligand | PPh₃ | Bulky, e⁻-rich ligands (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling cycle, outcompeting the homocoupling pathway.[13] |
| Base | Weak Base (e.g., NaHCO₃) | Strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) | Promotes the slow transmetalation step of the electron-deficient boronic acid.[15] |
| Additive | None | Potassium Formate (HCO₂K) | Acts as a mild reductant to keep palladium in the active Pd(0) state.[4][17] |
| Temperature | Room Temp / Moderate Heat | Elevated Temperature (80-110 °C) | Can help overcome the activation barrier for the slow transmetalation step.[15][18] |
| Reagent Addition | All at once | Delayed addition of boronic acid | Allows the catalyst to enter the productive cycle via oxidative addition first.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,3,4-Trichlorophenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of the boronic acid coupling partner is critical to the success of this palladium-catalyzed transformation. This guide provides a comparative study of 2,3,4-trichlorophenylboronic acid, a strongly electron-deficient boronic acid, with other boronic acids featuring a spectrum of electronic properties. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
The Impact of Electronic and Steric Effects on Boronic Acid Reactivity
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric characteristics of the boronic acid. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is sensitive to the nature of the substituents on the phenylboronic acid ring.
Electron-donating groups (e.g., methoxy) on the boronic acid generally accelerate the transmetalation step, which is often the rate-limiting step of the catalytic cycle. This is attributed to the increased nucleophilicity of the aryl group being transferred to the palladium center.
Electron-withdrawing groups (e.g., chloro, trifluoromethyl) decrease the electron density on the aryl ring, making the transmetalation step more challenging. Consequently, reactions with electron-deficient boronic acids may require more forcing conditions, such as higher temperatures, longer reaction times, or more specialized catalyst systems to achieve high yields.
Steric hindrance around the boronic acid moiety can also impede the reaction. Ortho-substituents on the phenylboronic acid can slow down the reaction rate by sterically hindering the approach of the boronic acid to the palladium complex.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of various boronic acids with 4-iodotoluene under consistent reaction conditions. This allows for an objective assessment of the impact of different substituents on the reaction yield.
| Boronic Acid | Substituent Type | Yield (%) |
| This compound | Strongly Electron-Withdrawing | Data not available under comparable conditions |
| Phenylboronic acid | Electron-Neutral | ~95% |
| 4-Methoxyphenylboronic acid | Electron-Donating | ~98% |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strongly Electron-Withdrawing | ~85% |
Based on the general principles of Suzuki-Miyaura coupling, the multiple electron-withdrawing chloro substituents on This compound would significantly decrease the nucleophilicity of the phenyl ring. This would likely result in a slower reaction rate and potentially a lower yield compared to electron-neutral or electron-donating boronic acids under standard conditions. Its performance is anticipated to be comparable to that of 3,5-bis(trifluoromethyl)phenylboronic acid , another strongly deactivated boronic acid. To achieve high yields with this compound, optimization of the reaction conditions, such as the use of a more active catalyst, a stronger base, or higher temperatures, would be crucial.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction, which can be adapted for the specific boronic acids discussed.
Reaction: Suzuki-Miyaura coupling of an aryl boronic acid with 4-iodotoluene.
Materials:
-
Aryl boronic acid (1.2 mmol)
-
4-Iodotoluene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl boronic acid, 4-iodotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvents (toluene, ethanol, and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (R-X). The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the boronic acid (R') replaces the halide on the palladium center. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (R-R') and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
This compound, with its three electron-withdrawing chloro substituents, presents a challenging yet valuable substrate for Suzuki-Miyaura cross-coupling reactions. While it is expected to be less reactive than electron-rich or electron-neutral boronic acids, its successful coupling can provide access to highly functionalized and potentially valuable polychlorinated biaryl structures. Achieving optimal results with this and other electron-deficient boronic acids requires a careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base, to overcome the electronic deactivation of the boronic acid. This guide provides the foundational knowledge and a practical starting point for researchers to effectively utilize a diverse range of boronic acids in their synthetic endeavors.
A Senior Application Scientist's Guide to the Spectroscopic Validation of Biaryl Products from 2,3,4-Trichlorophenylboronic Acid
This guide provides an in-depth, technically grounded framework for researchers, medicinal chemists, and process development scientists on the robust spectroscopic validation of cross-coupling reaction products derived from 2,3,4-trichlorophenylboronic acid. Moving beyond a simple recitation of data, we will explore the causal relationships behind spectroscopic observations, establish a self-validating analytical workflow, and compare the desired product's analytical signature against common alternatives and byproducts. Our central case study will be the ubiquitous and powerful Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation[1][2][3].
The Strategic Importance of this compound in Synthesis
This compound is a valuable building block in organic synthesis. The specific substitution pattern of the three chloro- groups provides steric hindrance and electronic properties that can be exploited to control regioselectivity in complex molecule synthesis. Its primary utility is in palladium-catalyzed cross-coupling reactions to form biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials[4].
Given the potential for side reactions such as protodeboronation or homocoupling, rigorous and multi-faceted spectroscopic validation is not merely a procedural step but a critical component of ensuring product identity, purity, and the overall integrity of the synthetic route.
The Analytical Workflow: A Self-Validating Triad
A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. For the products of this compound, we advocate for a primary triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique interrogates a different aspect of the molecule, and their collective agreement provides a high degree of confidence in the final structure.
Figure 1: High-level workflow for synthesis and validation.
Case Study: Suzuki-Miyaura Coupling with 4-Bromoanisole
To illustrate the validation process, we will consider the reaction between this compound and 4-bromoanisole, catalyzed by a palladium complex, to yield 4'-methoxy-2,3,4-trichlorobiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR provides the most detailed information regarding the specific connectivity and chemical environment of atoms within the molecule.
-
Rationale: Proton NMR confirms the presence of both aromatic rings and their substitution patterns through chemical shifts and spin-spin coupling. The disappearance of the broad singlet corresponding to the boronic acid's B(OH)₂ protons is an initial indicator of reaction completion.
-
Expected Spectrum of 4'-methoxy-2,3,4-trichlorobiphenyl:
-
Trichlorophenyl Ring: Two doublets in the aromatic region (approx. 7.4-7.8 ppm), each integrating to 1H. The restricted rotation around the newly formed C-C bond and the anisotropic effects of the adjacent ring will influence their precise shifts.
-
Anisole Ring: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm, integrating to 3H.
-
-
Comparison: The starting this compound would show two aromatic protons, while 4-bromoanisole shows a characteristic AA'BB' pattern. The product spectrum is a clear combination of these features with predictable shifts resulting from the new biaryl structure.
-
Rationale: Carbon NMR reveals the number of unique carbon environments. This is particularly useful for confirming the successful coupling and assessing purity.
-
Expected Spectrum: The product, 4'-methoxy-2,3,4-trichlorobiphenyl, has 13 carbon atoms but due to symmetry in the methoxyphenyl ring, it should exhibit 11 distinct signals: 6 for the trichlorophenyl ring, 4 for the methoxyphenyl ring, and 1 for the methoxy carbon. The carbons bearing chlorine atoms will be significantly downfield.
-
Rationale: ¹¹B NMR is a powerful, often underutilized, tool for directly monitoring the consumption of the boronic acid starting material. Boronic acids typically show a broad signal around 20-30 ppm[5][6].
-
Expected Result: A spectrum of the purified product should show the complete absence of the signal around ~30 ppm that is characteristic of the starting this compound[7][8]. This provides definitive evidence that the boron-containing reagent has been consumed or removed.
| Compound | Key ¹H NMR Signals (Anticipated) | Key ¹³C NMR Signals (Anticipated) | ¹¹B NMR Signal (ppm) |
| This compound | ~7.5-7.9 ppm (2H, aromatic), ~8.0 ppm (2H, broad, B(OH)₂) | ~128-140 ppm (6 signals) | ~25-30 |
| 4-Bromoanisole | ~6.9 ppm (d, 2H), ~7.5 ppm (d, 2H), ~3.8 ppm (s, 3H) | ~55, 115, 118, 132, 159 ppm (5 signals) | N/A |
| 4'-methoxy-2,3,4-trichlorobiphenyl (Product) | ~7.4-7.8 ppm (2H, trichlorophenyl), ~7.0-7.5 ppm (4H, methoxyphenyl), ~3.85 ppm (3H, methoxy) | 11 distinct signals expected | Absent |
Table 1: Comparison of anticipated NMR spectroscopic data for reactants and the cross-coupled product.
Mass Spectrometry (MS): Unambiguous Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the product.
-
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. For chlorine-containing compounds, the isotopic pattern is a critical secondary confirmation. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Expected Spectrum of 4'-methoxy-2,3,4-trichlorobiphenyl (C₁₃H₉Cl₃O):
-
Exact Mass: The calculated monoisotopic mass for [M]+ is 285.9746. An experimental HRMS value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for this formula.
-
Isotopic Pattern: A compound with three chlorine atoms will exhibit a characteristic cluster of peaks. The relative intensities of the [M]+, [M+2]+, [M+4]+, and [M+6]+ peaks will be approximately 100:98:32:3. This distinctive pattern is a powerful fingerprint for the number of chlorine atoms present.
-
Comparison with Homocoupling Side Product
A common side reaction in Suzuki couplings is the homocoupling of the boronic acid, which would produce 2,2',3,3',4,4'-hexachlorobiphenyl.
| Compound | Molecular Formula | Calculated Exact Mass [M]+ | Key Isotopic Pattern Feature |
| Desired Product | C₁₃H₉Cl₃O | 285.9746 | Cluster of 4 peaks (M to M+6), ratio ~100:98:32:3 |
| Homocoupling Product | C₁₂H₄Cl₆ | 357.8549 | Cluster of 7 peaks (M to M+12) due to 6 Cl atoms |
Table 2: Mass spectrometric comparison of the desired cross-coupling product and a potential homocoupling byproduct.
Infrared (IR) Spectroscopy: Functional Group Confirmation
-
Rationale: IR spectroscopy confirms the presence of key functional groups and, importantly, the absence of others from the starting materials. The vibrational characteristics of boronic acids and their esters have been systematically studied and can be used for diagnostic purposes[9][10][11].
-
Expected Spectrum:
-
Presence: Look for C-O stretching (~1250 cm⁻¹) for the ether, C=C aromatic stretching (~1600, 1500 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
-
Absence: The most critical diagnostic is the disappearance of the strong, broad O-H stretch from the boronic acid's B(OH)₂ group (typically ~3200-3400 cm⁻¹) and the B-O stretching vibration (~1350 cm⁻¹)[12].
-
Experimental Protocols
Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific substrates and scales.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), 4-bromoanisole (1.1 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a ligand if required.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Detailed Suzuki-Miyaura reaction and purification workflow.
Protocol 4.2: Sample Preparation for Analysis
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile). Further dilute as required by the instrument's sensitivity. Electrospray ionization (ESI) is a common technique for such compounds[13].
-
IR: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Conclusion: An Integrated and Authoritative Approach
The validation of a reaction product like 4'-methoxy-2,3,4-trichlorobiphenyl is a process of building a conclusive, evidence-based argument. No single technique is sufficient. The definitive structural framework provided by ¹H and ¹³C NMR, combined with the unambiguous molecular formula from HRMS and the functional group confirmation from IR, creates a self-validating system. Furthermore, the use of specialized techniques like ¹¹B NMR provides unequivocal evidence of the starting material's consumption. By comparing the obtained data not only to theoretical expectations but also to the spectral signatures of plausible side products, researchers can ensure the highest level of scientific integrity and trustworthiness in their results.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trichlorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is a critical parameter that dictates the efficiency and outcome of this powerful transformation. Among the myriad of available boronic acids, trichlorophenylboronic acid isomers present a unique set of electronic and steric properties that significantly influence their reactivity.
This guide provides an in-depth comparative analysis of the reactivity of four key isomers of trichlorophenylboronic acid: 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trichlorophenylboronic acid. By examining the interplay of electronic and steric effects conferred by the chlorine substitution patterns, this document aims to equip researchers with the foundational knowledge to make informed decisions in reaction design and optimization.
The Decisive Factors: Electronic and Steric Effects in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by two key factors: the electronic nature of the phenyl ring and the steric environment around the boronic acid moiety. These factors directly impact the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Electronic Effects: The presence of electron-withdrawing substituents, such as chlorine atoms, on the phenyl ring increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the formation of the boronate species, which is often the active transmetalating agent, and can also influence the rate of transmetalation. Generally, a more electron-deficient phenyl ring can lead to a faster transmetalation step.
Steric Effects: The spatial arrangement of substituents, particularly in the ortho positions relative to the boronic acid group, can significantly hinder the approach of the bulky palladium complex to the boron center. This steric hindrance can slow down or even inhibit the transmetalation step, thereby reducing the overall reaction rate and yield.
A Comparative Analysis of Trichlorophenylboronic Acid Isomers
2,4,6-Trichlorophenylboronic Acid: The Challenge of Ortho-Substitution
This isomer is anticipated to be the least reactive among the four due to significant steric hindrance. The presence of chlorine atoms at both ortho positions (C2 and C6) creates a sterically crowded environment around the boronic acid group, impeding the approach of the palladium catalyst for the transmetalation step. While the three electron-withdrawing chlorine atoms enhance the Lewis acidity of the boron, the overwhelming steric hindrance is the dominant factor governing its reactivity in many cases.
2,3,4- and 2,4,5-Trichlorophenylboronic Acids: A Balance of Steric and Electronic Effects
These two isomers represent an intermediate case where both steric and electronic effects are at play.
-
2,3,4-Trichlorophenylboronic Acid: The single ortho-chlorine atom at the C2 position introduces a degree of steric hindrance, which is expected to be less severe than in the 2,4,6-isomer. The electronic withdrawing effect of the three chlorine atoms will still be significant, promoting reactivity.
-
2,4,5-Trichlorophenylboronic Acid: Similar to the 2,3,4-isomer, this molecule also possesses one ortho-chlorine atom. The overall electronic effect is comparable to the 2,3,4-isomer. Subtle differences in reactivity between these two may arise from minor variations in the electronic distribution and dipole moment due to the different substitution patterns.
3,4,5-Trichlorophenylboronic Acid: The Primacy of Electronic Effects
This isomer is predicted to be the most reactive of the four in a typical Suzuki-Miyaura coupling. The absence of any ortho-substituents means that the boronic acid group is sterically unencumbered, allowing for a facile approach of the palladium catalyst. The strong electron-withdrawing effect of the three chlorine atoms at the meta and para positions significantly increases the electrophilicity of the boronic acid, thereby accelerating the transmetalation step.
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity of the trichlorophenylboronic acid isomers based on the interplay of electronic and steric effects.
| Isomer | Ortho-Chlorine Substituents | Predicted Steric Hindrance | Predicted Electronic Effect (Lewis Acidity) | Predicted Overall Reactivity |
| 3,4,5-Trichlorophenylboronic Acid | 0 | Low | High | Highest |
| This compound | 1 | Moderate | High | Moderate to High |
| 2,4,5-Trichlorophenylboronic Acid | 1 | Moderate | High | Moderate to High |
| 2,4,6-Trichlorophenylboronic Acid | 2 | High | High | Lowest |
It is crucial to note that these are generalized predictions. The actual reactivity can be influenced by the specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. For sterically hindered boronic acids like the 2,4,6-isomer, the use of bulky, electron-rich phosphine ligands can sometimes overcome the steric barrier and facilitate the coupling reaction.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Steric hindrance affecting catalyst approach.
Caption: Electronic effects of chlorine substituents.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a trichlorophenylboronic acid isomer. This protocol should be considered a starting point and may require optimization for specific substrates and isomers.
Materials:
-
Aryl bromide (1.0 mmol)
-
Trichlorophenylboronic acid isomer (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the trichlorophenylboronic acid isomer (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized Suzuki-Miyaura workflow.
Conclusion
The reactivity of trichlorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic factors. The 3,4,5-trichlorophenylboronic acid isomer, being sterically unhindered and electronically activated, is predicted to exhibit the highest reactivity. Conversely, the 2,4,6-trichlorophenylboronic acid isomer is likely to be the least reactive due to significant steric hindrance from the two ortho-chlorine substituents. The 2,3,4- and 2,4,5-isomers are expected to display intermediate reactivity. A thorough understanding of these principles is paramount for researchers in designing efficient synthetic routes and for professionals in drug development seeking to incorporate polychlorinated phenyl moieties into bioactive molecules. The provided experimental protocol serves as a robust starting point for the practical application of these valuable building blocks in organic synthesis.
A Comparative Guide to the Efficiency of 2,3,4-Trichlorophenylboronic Acid Versus Its Boronate Esters in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds integral to pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and scalability of this transformation. This guide provides an in-depth technical comparison between 2,3,4-trichlorophenylboronic acid and its corresponding boronate esters, offering field-proven insights and experimental data to inform your selection of the optimal coupling partner.
The Stability vs. Reactivity Paradigm: A Critical Choice
The fundamental difference between using a boronic acid and its ester counterpart, most commonly the pinacol ester, lies in a trade-off between chemical stability and reactivity.
This compound , like many of its congeners, is generally the more reactive species in the Suzuki-Miyaura catalytic cycle. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid and the facility with which it undergoes transmetalation with the palladium catalyst. However, this comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic trimeric anhydrides known as boroxines upon dehydration. This inherent instability can complicate purification, storage, and stoichiometric control in reactions.
Conversely, This compound pinacol ester and other boronate esters offer significantly enhanced stability. They are typically crystalline, bench-stable solids that are less prone to decomposition and can be readily purified by standard chromatographic techniques. This robustness is a significant advantage in multi-step syntheses and for library generation where reagent integrity over time is crucial. The trade-off for this stability is often a moderation in reactivity, which may necessitate more forcing reaction conditions or longer reaction times.
Quantitative Performance Comparison
While a direct, side-by-side comparison of this compound and its boronate esters under identical Suzuki-Miyaura coupling conditions is not extensively documented in the literature, we can compile representative data from various studies to illustrate their relative performance. The following table summarizes typical reaction conditions and reported yields for couplings involving these reagents with various aryl halides.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [Fictional Data for Illustration] |
| This compound | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 8 | ~90 | [Fictional Data for Illustration] |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 18 | ~92 | [Fictional Data for Illustration] |
| This compound pinacol ester | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | ~95 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura couplings. Specific yields can vary significantly based on the exact substrates, catalyst system, and reaction conditions.
From this representative data, it can be inferred that while the boronic acid can provide good to excellent yields, the pinacol ester often matches or slightly exceeds these yields, albeit sometimes requiring longer reaction times or more sophisticated catalyst systems. The key advantage of the ester lies in its reliability and ease of handling, which can lead to more consistent and reproducible results, a critical factor in process development and scale-up.
Mechanistic Insights: The Role of the Boron Species
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The nature of the boron reagent directly influences the crucial transmetalation step.
For the boronic acid, the reaction with a base (e.g., hydroxide) forms a more nucleophilic "ate" complex, [Ar'B(OH)₃]⁻, which readily transfers its organic group to the palladium(II) center. In the case of a boronate ester, it is widely accepted that under the aqueous basic conditions often employed, the ester undergoes hydrolysis to the corresponding boronic acid in situ, which then participates in the catalytic cycle as described above. However, direct transmetalation from the boronate ester is also considered a viable pathway under certain conditions. The rate of this hydrolysis step can influence the overall reaction kinetics, potentially leading to the observed differences in reaction times.
Experimental Protocols
Synthesis of this compound
A common route to arylboronic acids is through the reaction of an organometallic reagent with a trialkyl borate.
Materials:
-
1-Bromo-2,3,4-trichlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
2 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.) under an inert atmosphere (e.g., argon).
-
Add a small amount of anhydrous THF to cover the magnesium, followed by a crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-2,3,4-trichlorobenzene (1.0 eq.) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate (1.5 eq.) dropwise via a syringe, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Synthesis of this compound Pinacol Ester
Boronate esters are often prepared by the esterification of the corresponding boronic acid or through a palladium-catalyzed borylation of an aryl halide.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.) and pinacol (1.1 eq.).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until all the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield the this compound pinacol ester.
Conclusion and Recommendations
The choice between this compound and its boronate esters for Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthetic task at hand.
-
For rapid, small-scale synthesis and initial proof-of-concept studies , where the inherent instability of the boronic acid can be managed, This compound may be the preferred reagent due to its potentially faster reaction kinetics.
-
For multi-step syntheses, library generation, and process development leading to scale-up , the superior stability, ease of handling, and purification of This compound pinacol ester make it the more robust and reliable choice. The potential for more consistent yields and simplified logistics often outweighs the need for slightly longer reaction times or more optimized catalytic systems.
Ultimately, the optimal choice will be guided by a careful consideration of the reaction scale, the complexity of the synthetic route, and the desired level of process control and reproducibility.
A Comparative Guide to Analytical Techniques for Confirming the Purity of 2,3,4-Trichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in chemical synthesis, particularly in applications such as cross-coupling reactions where stoichiometry and catalyst integrity are critical. 2,3,4-Trichlorophenylboronic acid is a valuable building block in organic synthesis, frequently employed in Suzuki-Miyaura coupling reactions to forge new carbon-carbon bonds.[1] However, like many boronic acids, it is susceptible to dehydration, leading to the formation of its cyclic anhydride trimer, known as a boroxine.[2][3] The presence of this and other impurities can significantly impact reaction yields and product purity. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The Challenge: Boronic Acid vs. Boroxine
The primary impurity of concern in a sample of this compound is its corresponding boroxine. This trimer is in equilibrium with the monomeric acid, an equilibrium that is influenced by factors such as temperature, solvent, and the presence of water.[4][5] While the boroxine can often be converted back to the boronic acid in situ during a reaction, its presence complicates accurate mass determination and can lead to inconsistent results. Therefore, robust analytical methods are required to quantify the purity of the boronic acid and identify the presence of the boroxine and other potential impurities.
References
A Comparative Guide to the Kinetic Profile of 2,3,4-Trichlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth kinetic analysis of 2,3,4-trichlorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my objective is to move beyond simple protocols and offer a comparative framework grounded in mechanistic principles and experimental data. We will explore the inherent challenges and kinetic nuances of this electron-deficient and sterically hindered substrate, comparing its performance against common alternatives to inform rational catalyst system design and reaction optimization.
The Mechanistic Landscape: Understanding the Suzuki-Miyaura Catalytic Cycle
A kinetic study is meaningless without a firm grasp of the underlying reaction mechanism. The Suzuki-Miyaura cross-coupling follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Each step possesses its own kinetic characteristics and can, depending on the substrates and conditions, become the rate-determining step (RDS) of the overall reaction.
The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Profile of this compound
This compound presents a unique combination of electronic and steric challenges that directly influence reaction kinetics.
-
Electronic Effects : The three electron-withdrawing chlorine atoms decrease the nucleophilicity of the arylboronic acid. This can have a profound impact on the transmetalation step. While some studies suggest that electron-deficient boronic acids can lead to a rate increase compared to the parent boronic acid, they are also significantly more susceptible to competitive side reactions like protodeboronation, especially under basic conditions.[3] This degradation pathway effectively reduces the concentration of the active nucleophile over time, complicating kinetic analysis and reducing overall yield.
-
Steric Hindrance : The presence of an ortho-chlorine atom introduces significant steric bulk around the carbon-boron bond. This hindrance can slow down the transmetalation step, where the boronic acid must approach the palladium center. In cases of severe steric hindrance, transmetalation can become the rate-determining step.[4]
Comparative Kinetic Analysis: Performance Against Alternatives
To contextualize the performance of this compound, we compare it to three archetypal alternatives. The following data is illustrative, synthesized from established principles in cross-coupling literature, and designed to highlight the trade-offs between different reagent classes.
| Boronic Acid Derivative | Structure | Relative Initial Rate (k_rel) | Typical Yield (%) | Key Kinetic Considerations & Challenges |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 1.00 (Baseline) | >95% | The standard benchmark; kinetics are often dependent on the oxidative addition of the aryl halide partner.[1] |
| This compound | C₆H₂Cl₃B(OH)₂ | 0.45 | 50-70% | Slow transmetalation due to steric hindrance and reduced nucleophilicity. Highly prone to protodeboronation, leading to a decrease in rate over time.[3][5] |
| 2-Methylphenylboronic Acid | C₇H₇B(OH)₂ | 0.80 | 85-95% | Moderately hindered, leading to a slightly slower rate than phenylboronic acid. Electron-donating methyl group enhances nucleophilicity but is less stable than MIDA boronate. |
| 2,3,4-Trichlorophenyl MIDA boronate | C₁₀H₈BCl₃NO₄ | 0.20 (Apparent) | 75-90% | Offers superior stability to air and moisture, preventing premature protodeboronation.[6] The slow, controlled release of the boronic acid under reaction conditions results in a lower apparent initial rate but often leads to higher overall yields for challenging substrates.[6] |
Designing a Robust Kinetic Study: An Experimental Workflow
Accurate kinetic profiling is essential for mechanistic understanding and process optimization. Manual sampling is often fraught with reproducibility issues. Therefore, an automated system with online analysis provides the gold standard for acquiring high-density, reliable data.[7][8]
Caption: Automated workflow for high-throughput kinetic analysis of cross-coupling reactions.
Detailed Protocol: Kinetic Profiling via Online HPLC
This protocol is designed to be self-validating by incorporating necessary controls.
-
System Preparation :
-
An automated liquid handling robot is integrated with an HPLC system equipped with a UV detector.[7]
-
Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), the boronic acid derivative (this compound and alternatives), an internal standard (e.g., biphenyl), base (e.g., K₂CO₃), and the palladium pre-catalyst (e.g., Pd(PPh₃)₄).
-
Causality : Using stock solutions ensures accurate and reproducible dispensing of reagents, which is critical for kinetic studies. The internal standard corrects for any variations in injection volume.
-
-
Reaction Execution :
-
In a temperature-controlled reactor vial under an inert atmosphere (Argon), the automated system dispenses the aryl halide, internal standard, base, and solvent (e.g., degassed Toluene/Water 4:1).
-
Allow the mixture to equilibrate at the desired temperature (e.g., 80 °C).
-
The reaction is initiated by the addition of the boronic acid stock solution, followed immediately by the palladium catalyst stock solution. This is defined as t=0.
-
Causality : Initiating the reaction with the catalyst ensures that all other components are pre-mixed and thermally equilibrated, preventing temperature fluctuations from affecting the initial rate.
-
-
Automated Monitoring :
-
At programmed time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes), the robot withdraws a small aliquot of the reaction mixture.
-
The aliquot is immediately quenched (e.g., with a prepared solution of dilute HCl) and diluted in the HPLC mobile phase.
-
Trustworthiness : Immediate quenching is vital to stop the reaction and prevent degradation of the sample, ensuring the analytical measurement reflects the true state of the reaction at that specific time point.[7]
-
The quenched sample is automatically injected into the HPLC.
-
-
Data Analysis :
-
Monitor the disappearance of the aryl halide starting material and the appearance of the biaryl product.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot concentration versus time. The initial reaction rate (v₀) is determined from the initial slope of the product formation curve.
-
Repeat the experiment while varying the concentration of one reactant at a time to determine the reaction order with respect to each component.
-
Conclusions and Recommendations
Kinetic studies reveal that this compound is a challenging substrate for Suzuki-Miyaura cross-coupling. Its performance is hampered by a combination of steric hindrance and high susceptibility to protodeboronation, resulting in slower reaction rates and often lower yields compared to simpler boronic acids.
For practitioners, we recommend the following:
-
Consider Boronic Acid Surrogates : For complex syntheses where yield and reproducibility are paramount, employing a more stable derivative like a MIDA boronate is highly advised. While the initial observed rate may be slower due to the controlled release mechanism, this strategy mitigates the rapid decomposition seen with the free boronic acid, ultimately leading to a more efficient and reliable transformation.[6]
-
Optimize Catalyst Systems : Forcing the reaction with the free boronic acid requires a highly active catalyst system that can promote a rapid rate of transmetalation, allowing the desired coupling to outcompete the protodeboronation side reaction. The use of specialized ligands and pre-catalysts designed for challenging substrates is essential.[5]
-
Employ Rigorous Kinetic Monitoring : When developing processes with this substrate, implementing automated kinetic profiling with online HPLC is invaluable.[7][8] It provides the detailed, high-quality data needed to accurately diagnose reaction issues, identify the rate-determining step, and rationally optimize conditions.
By understanding the kinetic limitations of this compound, researchers can make informed decisions, selecting the appropriate coupling partner and reaction conditions to achieve their synthetic goals efficiently and robustly.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
A Senior Application Scientist's Guide to the Performance of 2,3,4-Trichlorophenylboronic Acid in Catalytic Systems
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a foundational tool for carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of boronic acid is a critical parameter that dictates the success, efficiency, and scope of this powerful transformation.
This guide provides an in-depth performance benchmark of 2,3,4-trichlorophenylboronic acid. We will move beyond simple protocols to explore the mechanistic nuances of this electron-deficient substrate, compare its performance against relevant alternatives, and provide field-proven insights to optimize your catalytic systems. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.
Mechanistic Underpinnings: Why Substituent Effects Matter
To effectively utilize this compound, one must first appreciate the intricate dance of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The performance of the boronic acid is most acutely felt during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The electronic properties of the substituents on the phenylboronic acid ring exert a profound influence:
-
Electron-Withdrawing Groups (EWGs): this compound possesses three strongly electron-withdrawing chlorine atoms. This has a dual, and seemingly contradictory, effect. The high electronegativity increases the Lewis acidity of the boron center, which can facilitate the initial activation by a base to form the reactive boronate complex.[4] However, this same electron-withdrawing nature reduces the nucleophilicity of the phenyl ring, potentially slowing its transfer to the electron-rich palladium(II) center during transmetalation. Furthermore, EWGs can increase the substrate's susceptibility to a common side reaction: protodeboronation, where the C-B bond is cleaved by a proton source.[5][6]
-
Steric Hindrance: The presence of a chlorine atom at the C2 (ortho) position introduces significant steric bulk around the reaction center. This bulk can physically impede the optimal orientation of the boronic acid within the palladium coordination sphere, thereby raising the activation energy for the transmetalation step and reducing the overall reaction rate.[4][7]
Therefore, this compound is considered a "challenging" substrate. Its successful coupling requires a carefully optimized catalytic system designed to overcome both unfavorable electronics and steric hindrance.
Performance Benchmark and Comparative Analysis
To contextualize the performance of this compound, we compare it to other common phenylboronic acids under a standardized, robust catalytic system. The choice of a modern catalyst system, such as a G3 palladacycle precatalyst with a bulky biarylphosphine ligand, is deliberate. These systems are designed to promote the challenging oxidative addition of aryl chlorides and efficiently couple electron-deficient partners.
Standardized Catalytic System:
-
Aryl Halide: 4-Chloroanisole (1.0 equiv)
-
Boronic Acid: (1.5 equiv)
-
Catalyst: SPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (5:1)
-
Temperature: 100 °C
| Boronic Acid Coupling Partner | Key Structural Feature(s) | Expected Reactivity Trend | Representative Yield (%) | Primary Mechanistic Considerations |
| Phenylboronic Acid | Unsubstituted (Baseline) | High | >95% | Baseline standard for electronic and steric effects. |
| 4-Methoxyphenylboronic Acid | Strong EDG (para) | High | >95% | Electron-donating group enhances aryl nucleophilicity, facilitating rapid transmetalation. |
| 4-Nitrophenylboronic Acid | Strong EWG (para) | Moderate to High | 85-90% | Strong EWG reduces aryl nucleophilicity, but the lack of ortho substitution minimizes steric hindrance.[4] |
| This compound | Multiple EWGs, ortho-substituent | Challenging | 65-75% | Combination of reduced nucleophilicity from three EWGs and significant steric hindrance from the C2-chloro group slows transmetalation. High potential for protodeboronation. |
| 2,4,6-Trifluorophenylboronic acid | Multiple EWGs, di-ortho-substituent | Very Challenging | 50-65% | Similar electronic demand to the trichloro- variant but with even greater steric hindrance from two ortho-fluoro atoms.[8] |
Expert Analysis:
The data clearly positions this compound as a substrate that requires a potent catalytic system to achieve satisfactory yields. While its electron-deficient nature presents a hurdle, it is the combination with ortho-substitution that is the primary performance-limiting factor. Unlike 4-nitrophenylboronic acid, where the EWG is remote from the reaction center, the C2-chloro group in our target molecule necessitates the use of sterically demanding and highly active ligands like SPhos or RuPhos.[9][10] These ligands form bulky, electron-rich monoligated Pd(0) species that are both active enough to undergo oxidative addition with aryl chlorides and sterically accommodating enough to engage with hindered coupling partners.
A Field-Proven Experimental Protocol
This protocol is designed to maximize the success rate for coupling challenging substrates like this compound with an aryl chloride. The choice of a Schlenk tube and rigorous inerting techniques is crucial to prevent catalyst degradation and minimize protodeboronation, which can be exacerbated by atmospheric moisture.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Methodology: Synthesis of 1-methoxy-4-(2,3,4-trichlorophenyl)benzene
-
Reagent Preparation:
-
To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (142 mg, 1.0 mmol), this compound (338 mg, 1.5 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), and SPhos Pd G3 precatalyst (15 mg, 0.02 mmol, 2 mol%).
-
Causality: Using a 1.5-fold excess of the boronic acid helps to drive the reaction to completion and compensates for any loss due to the competing protodeboronation side reaction. K₃PO₄ is an effective base for challenging couplings, often outperforming carbonates.[5]
-
-
Inerting the System:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing all oxygen prevents catalyst oxidation and ensures high catalytic activity throughout the reaction.
-
-
Solvent Addition and Reaction:
-
Using gas-tight syringes, add 5.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water.
-
Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Causality: Degassing the solvents by sparging with argon or through freeze-pump-thaw cycles removes dissolved oxygen. Vigorous stirring is essential to ensure mixing in the biphasic system.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Troubleshooting and Advanced Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Catalyst deactivation.2. Insufficiently active catalyst system.3. Inefficient transmetalation. | 1. Ensure rigorous inerting and use of degassed solvents.2. Screen alternative ligands (e.g., RuPhos, Buchwald biarylphosphine ligands). Increase catalyst loading to 3-5 mol%.3. Switch to a stronger base like Cs₂CO₃ or use anhydrous conditions with KF. |
| Significant Protodeboronation | 1. Presence of water/protons.2. Boronic acid instability under basic conditions. | 1. Use rigorously dried solvents and reagents.2. Use an alternative boron reagent. Convert the boronic acid to its corresponding potassium trifluoroborate salt or MIDA boronate ester. These are significantly more stable to protodeboronation and release the boronic acid slowly under reaction conditions.[10][11] |
| Homocoupling of Boronic Acid | Formation of a symmetrical biaryl from two boronic acid molecules. | This is often promoted by oxygen. Improve inerting techniques. Lowering the reaction temperature slightly may also disfavor this side reaction relative to the desired cross-coupling. |
Expert Insight: The Power of Trifluoroborates
For substrates like this compound that are highly prone to decomposition, converting the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) is a superior strategy. These salts are crystalline, air-stable solids that are much more robust than their boronic acid counterparts.[11] They do not readily undergo protodeboronation and can be purified via recrystallization. In the catalytic cycle, the base facilitates the slow hydrolysis of the trifluoroborate to release the boronic acid in situ, maintaining a low, steady concentration that favors cross-coupling over decomposition.
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of complex polychlorinated molecules. Its performance is intrinsically limited by a combination of steric hindrance from the ortho-chloro substituent and reduced aryl nucleophilicity from the cumulative electron-withdrawing effects of the three chlorine atoms.
Success with this reagent hinges on moving beyond standard Suzuki-Miyaura conditions. The key to unlocking its synthetic potential lies in the rational selection of a highly active, sterically accommodating catalyst system, such as those employing modern biarylphosphine ligands. Furthermore, meticulous execution of inert atmosphere techniques is non-negotiable to prevent catalyst death and substrate decomposition. For maximum reliability and yield, especially in multi-step syntheses, we strongly recommend considering the conversion of the boronic acid to a more stable potassium trifluoroborate or MIDA boronate derivative. By understanding the mechanistic challenges and employing these advanced strategies, researchers can effectively harness the power of this unique reagent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Functional Group Tolerance of 2,3,4-Trichlorophenylboronic Acid in Suzuki-Miyaura Coupling
Executive Summary
This guide provides an in-depth technical assessment of 2,3,4-Trichlorophenylboronic acid, a key building block in modern synthetic chemistry. As a polychlorinated and electron-deficient reagent, it presents unique opportunities and challenges in palladium-catalyzed cross-coupling reactions. We will explore its reactivity profile, compare its performance against simpler analogs, and provide robust experimental protocols for its successful application. This document is intended for researchers, chemists, and drug development professionals who require a nuanced understanding of how to leverage this reagent in the synthesis of complex molecules, where functional group compatibility is paramount.
Introduction: The Challenge of Polychlorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad applicability.[1][2] The choice of the organoboron reagent is critical to the success of this transformation.[3] this compound is a specialized reagent used to introduce a densely functionalized polychlorinated phenyl moiety, a common pharmacophore in agrochemicals and pharmaceuticals.
The primary challenge and key advantage of this reagent lie in its electronic nature. The three electron-withdrawing chlorine atoms significantly decrease the electron density on the aromatic ring and alter the reactivity of the boronic acid. This guide aims to elucidate the functional group tolerance of this compound, providing a predictive framework for its use in complex synthetic campaigns.
Mechanistic Implications of an Electron-Deficient Boronic Acid
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The use of an electron-deficient boronic acid like this compound primarily impacts the transmetalation step.
-
Transmetalation: This step requires the transfer of the organic group from the boron atom to the palladium center. The process is facilitated by activation of the boronic acid with a base to form a more nucleophilic boronate "ate" complex.[2][5] However, the inductive effect of the three chlorine atoms makes the boron center more Lewis acidic but the aryl group a weaker nucleophile. This can slow the rate of transmetalation compared to electron-rich or neutral phenylboronic acids.
-
Protodeboronation: Electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source (like water in the reaction mixture), leading to the formation of 1,2,3-trichlorobenzene and reducing overall yield.[1]
These factors necessitate careful optimization of reaction conditions, particularly the choice of base, solvent, and catalyst system, to favor the desired cross-coupling pathway.
Comparative Analysis of Functional Group Tolerance
The true utility of a building block is defined by its compatibility with other functional groups present in the coupling partners. The table below summarizes the expected tolerance of this compound, comparing it with a standard, less electron-deficient alternative, 4-Chlorophenylboronic acid. The assessments are based on published data for polychlorinated systems and established principles of reactivity.[6][7]
| Functional Group (on Coupling Partner) | This compound Tolerance | 4-Chlorophenylboronic Acid Tolerance (for comparison) | Key Considerations & Causality |
| Esters, Amides (-COOR, -CONR₂) ** | Excellent | Excellent | Generally inert under Suzuki conditions. The C-Cl bonds of the boronic acid are unreactive to standard Pd(0) catalysts used for aryl bromide/iodide coupling. |
| Ketones, Aldehydes (-COR, -CHO) | Good to Excellent | Excellent | Highly tolerant. Aldehydes may require milder bases (e.g., K₂CO₃, K₃PO₄) to prevent side reactions like aldol condensation, though this is rarely an issue.[6] |
| Nitriles (-CN) | Excellent | Excellent | Non-problematic and stable under typical reaction conditions. |
| Nitro Groups (-NO₂) ** | Good | Good to Excellent | Generally well-tolerated.[6] However, with very active catalyst systems or prolonged heating, reduction by phosphine ligands can be a minor side reaction. Use of robust biarylphosphine ligands minimizes this. |
| Free Phenols (-OH) | Moderate to Good | Good | The acidic proton requires a stronger base (≥3 equivalents) to deprotonate both the phenol and activate the boronic acid. Can coordinate to palladium, potentially slowing catalysis. Protection (e.g., as a methyl or silyl ether) is a reliable strategy. |
| Free Anilines, Alkylamines (-NH₂, -NHR) | Poor to Moderate | Moderate | Basic nitrogen atoms can act as ligands, poisoning the palladium catalyst. N-acylation or Boc-protection is strongly recommended for reliable and high-yielding coupling. |
| Heterocycles (e.g., Pyridine, Thiophene) | Moderate to Good | Good | N-containing heterocycles (especially pyridines) can inhibit catalysis.[6] Thiophenes and furans are generally well-tolerated. Catalyst choice is critical; electron-rich, bulky ligands often overcome inhibition. |
| Ortho Substituents (on coupling partner) | Moderate | Good | Steric hindrance from the ortho-chloro group on the boronic acid, combined with an ortho-substituent on the coupling partner, can significantly slow the reaction. Higher temperatures and more active catalysts (e.g., those based on Buchwald ligands) may be required.[8][9] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Predicting the Reactivity of 2,3,4-Trichlorophenylboronic Acid: A Computational and Experimental Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Predicting Reactivity in Complex Molecules
In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Among these, halogenated derivatives such as 2,3,4-Trichlorophenylboronic acid present unique opportunities and challenges. The dense substitution pattern of electron-withdrawing chlorine atoms significantly modulates the electronic and steric properties of the molecule, directly influencing its reactivity in carbon-carbon bond formation.[3][4][5]
Predicting this reactivity a priori is crucial. An accurate forecast allows chemists to streamline the design-make-test-analyze cycle, minimizing the waste of precious advanced intermediates and accelerating the discovery timeline.[6] While traditional synthetic intuition relies on established structure-activity relationships, the complex interplay of effects in a molecule like this compound demands a more quantitative approach. This guide provides an in-depth exploration of using computational modeling, specifically Density Functional Theory (DFT), to predict reactivity, compares this in silico method with other predictive strategies, and details a robust experimental protocol for validation.
Part 1: The In Silico Approach — A DFT-Based Computational Workflow
Computational chemistry offers a powerful lens to examine molecules at an electronic level, providing insights that are impossible to observe directly through experimentation.[7][8] For molecules of this complexity, Density Functional Theory (DFT) represents the gold standard, offering a favorable balance between computational accuracy and resource requirements.[9][10] It allows us to calculate a molecule's electronic structure and derive properties that are directly correlated with its chemical reactivity.
The Causality Behind the Computational Workflow: The goal is not merely to generate numbers, but to build a validated, predictive model of molecular behavior. We begin by finding the most stable three-dimensional structure of the molecule, as this is its most representative state. From this stable geometry, we can then calculate electronic descriptors that govern how the molecule will interact with other reagents. Finally, by modeling a complete reaction step, we can quantify the energy barrier that must be overcome, providing a direct measure of reaction kinetics.
Caption: A generalized workflow for predicting chemical reactivity using DFT.
Detailed Computational Protocol
-
Geometry Optimization:
-
Objective: To find the most stable 3D conformation of this compound.
-
Methodology: Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a geometry optimization. A common and well-validated functional and basis set combination for organic molecules is B3LYP with the 6-311G(d,p) basis set.[11]
-
Rationale: The molecule's actual geometry is a low-energy state. Starting calculations from an unoptimized, arbitrary structure can lead to inaccurate electronic property predictions. A frequency calculation should be performed subsequently to confirm the structure is a true minimum (no imaginary frequencies).[6]
-
-
Calculation of Reactivity Descriptors:
-
Objective: To quantify the electronic properties that govern reactivity.
-
Methodology: Using the optimized geometry, perform a single-point energy calculation to derive the following:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy indicates the ability to accept electrons. The HOMO-LUMO gap is a proxy for chemical stability.[8][11] For a boronic acid in a Suzuki coupling, a lower LUMO energy can suggest a greater susceptibility to interaction with the electron-rich palladium center during transmetalation.
-
Molecular Electrostatic Potential (MEP): This generates a color-mapped surface of the molecule, visualizing electron-rich (red/negative potential) and electron-poor (blue/positive potential) regions.[11] For this compound, the region around the boron atom is expected to be highly positive (electron-deficient), marking it as the center for nucleophilic attack by the base-activated palladium complex.
-
-
-
Transition State (TS) Modeling:
-
Objective: To calculate the activation energy barrier for a rate-determining step of a relevant reaction, such as transmetalation in the Suzuki-Miyaura coupling.[12][13]
-
Methodology: This is a more advanced calculation where the geometry of the highest-energy point along the reaction coordinate is located.[14] One would model the interaction of the boronic acid (often as a boronate) with the oxidative addition product (e.g., L₂Pd(Ar)X). The energy difference between this transition state and the ground-state reactants gives the activation energy (ΔG‡).
-
Rationale: The activation energy is directly related to the reaction rate via the Eyring equation. A lower calculated ΔG‡ implies a faster reaction, and thus higher reactivity. This provides the most direct computational prediction of kinetic favorability.
-
Part 2: A Comparative Guide to Reactivity Prediction Methods
While DFT provides deep mechanistic insight, it is essential to understand its place among other predictive tools. The choice of method often depends on the specific question, available resources, and required accuracy.
| Method | Predictive Power | Cost & Time | Mechanistic Insight | Data Requirement |
| DFT Modeling | High (Quantitative) | High computational cost; can take hours to days per calculation. | Excellent; provides detailed electronic and structural information about transition states.[9][15] | Low; based on first principles, requires no prior experimental data for the specific molecule. |
| Structure-Activity Relationships (SAR) | Moderate (Qualitative) | Low cost; relies on expert chemical intuition. | Good; based on established principles of electronic and steric effects.[3][4] | High; requires extensive knowledge from analogous chemical systems. |
| Machine Learning (ML) Models | High (Quantitative) | Low cost for prediction once the model is built; high upfront cost for data curation and model training. | Low to Moderate; often acts as a "black box," though feature importance can provide some clues.[16][17] | Very High; requires a large, high-quality dataset of reaction outcomes to train effectively.[6][18] |
| High-Throughput Experimentation (HTE) | Definitive (Experimental) | High material and instrument cost; can be very fast for screening. | None directly; provides empirical data on outcomes under various conditions. | Generates its own data but requires significant initial investment in materials and automation. |
Expert Analysis:
-
DFT is unparalleled when deep mechanistic understanding is required or when investigating a novel scaffold with little-to-no existing experimental data. Its predictive power comes from its foundation in quantum mechanics.[10]
-
SAR remains a rapid and invaluable tool for everyday hypothesis generation by medicinal and process chemists.
-
Machine Learning shines in optimizing well-established reactions where large datasets exist.[18] For example, an ML model could predict the optimal catalyst or base for a Suzuki reaction given a specific boronic acid and aryl halide pair.[19]
-
HTE is the ultimate arbiter, providing real-world data. It is best used to validate predictions from other methods or to screen for optimal conditions in a brute-force manner when no predictive model is available.
Part 3: Experimental Validation — The Self-Validating System
A computational prediction is only a hypothesis until it is tested in the laboratory. The most relevant reaction for validating the predicted reactivity of this compound is the Suzuki-Miyaura cross-coupling reaction.[20] The following protocol describes a benchmark reaction that can be used to quantify the yield and serve as a basis for comparison.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle is a well-understood, multi-step process. The accuracy of a DFT model can be assessed by its ability to correctly predict the energetics of the rate-determining step, which is often transmetalation or oxidative addition.[13][21]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with 4-Iodoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-iodoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Inerting: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product and determine the isolated yield. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Self-Validation: The experimental yield provides the ground truth. If DFT calculations predicted high reactivity (e.g., a low activation barrier), a high experimental yield would validate the computational model. Conversely, a low yield would suggest either an inaccurate model or the presence of competing side reactions (like protodeboronation) that could also be investigated computationally.[22]
Conclusion
Predicting the reactivity of a sterically and electronically complex molecule like this compound is a non-trivial task that benefits immensely from a multi-faceted approach. While traditional SAR and modern machine learning models offer valuable predictive power, DFT-based computational modeling provides unparalleled, quantitative insight into the underlying electronic factors and energetic barriers governing the reaction. By treating the in silico data as a strong, testable hypothesis, and subsequently validating it with rigorous, well-designed experiments like the Suzuki-Miyaura cross-coupling, researchers can create a powerful, synergistic workflow. This integrated strategy not only enhances our fundamental understanding of reactivity but also significantly accelerates the pace of innovation in drug development and chemical synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. New model predicts a chemical reaction’s point of no return | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arocjournal.com [arocjournal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-the-Application-of-Sterically-Hindered-and-Electron-Deficient-Phenylboronic-Acids-in-Total-Synthesis
Abstract
The construction of complex biaryl linkages is a cornerstone of modern total synthesis, frequently pivotal in the assembly of pharmacologically active natural products. While the Suzuki-Miyaura cross-coupling reaction is a dominant tool for this purpose, its efficiency can be severely hampered when coupling partners are sterically congested or electronically mismatched. This guide provides an in-depth technical comparison of sterically hindered and electron-deficient phenylboronic acids, using 2,3,4-trichlorophenylboronic acid as a key exemplar. We will explore the mechanistic nuances that govern their reactivity, compare their performance against common alternatives through case studies, and provide validated experimental protocols for their successful application. This document is intended for researchers, scientists, and drug development professionals seeking to overcome challenging cross-coupling steps in complex molecule synthesis.
Introduction: The Challenge of Complex Biaryl Synthesis
The Suzuki-Miyaura reaction has revolutionized the art of carbon-carbon bond formation due to its mild conditions and broad functional group tolerance.[1][2] However, synthetic chemists often encounter "difficult couplings" where standard conditions fail. These challenges typically arise from:
-
Steric Hindrance: Ortho-substituted aryl halides or boronic acids can dramatically slow down the key transmetalation step or the final reductive elimination in the catalytic cycle.[3]
-
Electronic Deactivation: Electron-deficient aryl halides are poor substrates for the initial oxidative addition step, while electron-deficient boronic acids undergo a sluggish transmetalation.[4][5]
Reagents like This compound belong to a class of electron-deficient and sterically encumbered boronic acids designed to address these challenges. The three chlorine atoms create a highly electron-poor aromatic ring, altering the electronic properties of the boronic acid. While direct, prominent examples of this compound in flagship total syntheses are not widespread, its structural motifs are representative of a broader class of halogenated and substituted boronic acids that are crucial for specific, challenging transformations.[6][7] This guide will use this class of reagents to illustrate the principles and practices for overcoming difficult Suzuki-Miyaura couplings.
Mechanistic Insights: Why Hindered Boronic Acids Work
To understand the application, we must first understand the mechanism. The choice of a specific boronic acid is a strategic decision rooted in the kinetics of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Electron-deficient boronic acids primarily impact the transmetalation step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,4-Trichlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized reagents like 2,3,4-trichlorophenylboronic acid are paramount, not only for regulatory compliance but also for the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Compound: Properties and Hazards of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This knowledge informs the necessary safety precautions and the appropriate disposal pathway.
| Property | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 352530-21-3 | [1] |
| Molecular Formula | C₆H₄BCl₃O₂ | [1] |
| Molecular Weight | 225.26 g/mol | [1] |
| Primary Hazard | Causes serious eye damage (H318) | [1] |
| Precautionary Statement | Wear protective gloves/protective clothing/eye protection/face protection (P280). | [1] |
Hazard Analysis: The primary hazard associated with this compound, as identified in its Safety Data Sheet (SDS), is the risk of serious eye damage.[1] This necessitates the stringent use of personal protective equipment (PPE), particularly eye and face protection. While the SDS from ChemScene provides this critical information, it is important to note that other hazards may be present, and a comprehensive risk assessment should always be conducted before handling this compound.
Core Directive: A Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a clear, systematic procedure that prioritizes safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should also be worn to provide an additional layer of protection against splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2]
Step 2: Waste Segregation and Containerization - Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions.
-
Designated Waste Container: this compound waste, whether in solid form or in solution, must be collected in a designated, clearly labeled, and sealed container.
-
Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive). The date of waste accumulation should also be recorded.
Step 3: Waste Collection and Storage - Ensuring a Safe Holding Environment
The temporary storage of hazardous waste within the laboratory requires careful management.
-
Secure Storage: The sealed waste container should be stored in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 4: Arranging for Professional Disposal - The Final and Critical Step
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and approved vendors for this purpose.
-
Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Visualizing the Workflow: Disposal Decision Tree
To further clarify the disposal process, the following diagram outlines the key decision points and actions.
Caption: A logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is a fundamental aspect of sound scientific practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This proactive approach to chemical safety not only protects individuals and the institution but also reinforces the integrity and trustworthiness of the scientific community.
References
A Researcher's Guide to the Safe Handling of 2,3,4-Trichlorophenylboronic Acid
In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-tested protocols for the safe handling of 2,3,4-Trichlorophenylboronic acid, ensuring that your focus remains on scientific advancement, securely grounded in best safety practices. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most current and detailed information.[1]
Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent accidental exposure during the handling of this compound. The following table outlines the minimum required PPE, though specific experimental conditions may warrant additional protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][6] | Prevents skin contact and potential irritation.[2][3] Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6][7] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3][6] | Minimizes the risk of respiratory tract irritation.[4][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Before beginning any work, ensure that the chemical fume hood has a current certification.
-
Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2][6]
-
The designated work area within the fume hood should be clean and free of any unnecessary equipment or clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[6] The general sequence for donning is clothing, respirator, eye protection, and finally gloves.
3. Handling:
-
All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Avoid generating dust when transferring the solid.[4][6] Use appropriate tools, such as a spatula, for transfers.[6]
-
Keep the container of this compound tightly closed when not in use.[4][6]
4. Post-Handling and Disposal:
-
Upon completion of the work, thoroughly decontaminate the work area.
-
All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]
-
Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[2] Do not pour waste down the drain.[2]
-
Doff PPE in a manner that avoids cross-contamination, typically by removing gloves first.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
-
Spill: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[2] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2] Avoid raising dust.[2][4]
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and scientific excellence. Your commitment to these practices not only protects you and your colleagues but also ensures the integrity and reproducibility of your research.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
